4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
Description
Properties
IUPAC Name |
1-amino-3-[3,5-bis(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)17-7(19)18-16/h1-3H,16H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYLHRNUKHCMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371187 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38901-31-4 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38901-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38901-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide, a compound of interest in medicinal chemistry due to the prevalence of the thiosemicarbazide scaffold in biologically active molecules. This document details the synthetic pathway, experimental protocols, and relevant physicochemical data. Furthermore, it explores a key biological mechanism of action for this class of compounds—tyrosinase inhibition—visualized through a signaling pathway diagram.
Synthesis Pathway and Core Concepts
The primary and most direct route for the synthesis of this compound involves the nucleophilic addition of hydrazine hydrate to 3,5-bis(trifluoromethyl)phenyl isothiocyanate. This reaction is a standard and efficient method for the formation of 4-aryl-3-thiosemicarbazides.
The reaction mechanism is initiated by the attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate onto the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to form the stable thiosemicarbazide product. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring enhances the electrophilicity of the isothiocyanate carbon, facilitating the reaction.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol
Materials:
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate (80% solution in water or anhydrous)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
To this solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a white precipitate of the product is typically formed. Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol-water mixture to yield the final, purified this compound.
-
Dry the purified product under vacuum.
Quantitative Data
The following table summarizes the known quantitative data for this compound and its primary starting material.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 38901-31-4 | C₉H₇F₆N₃S | 303.23 | 158-160[1] |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | 23165-29-9 | C₉H₃F₆NS | 271.18 | Not Applicable |
Spectral Data:
While the experimental spectra for the title compound are not available in the searched literature, the following are expected characteristic signals based on its structure and data from analogous compounds.
-
¹H NMR (DMSO-d₆):
-
Aromatic protons would appear as singlets or multiplets in the range of δ 7.5-8.5 ppm.
-
The N-H protons of the thiosemicarbazide moiety would be observed as broad singlets at varying chemical shifts, typically in the regions of δ 4.5-5.0 ppm (NH₂) and δ 9.0-10.0 ppm (NH).
-
-
¹³C NMR (DMSO-d₆):
-
The thiocarbonyl carbon (C=S) is expected to have a characteristic chemical shift in the range of δ 180-185 ppm.
-
The aromatic carbons would appear in the typical aromatic region (δ 110-140 ppm), with the carbons attached to the trifluoromethyl groups showing characteristic quartet splitting due to C-F coupling.
-
The trifluoromethyl carbons would appear at a distinct upfield chemical shift.
-
-
IR (KBr, cm⁻¹):
-
N-H stretching vibrations would be observed in the region of 3100-3400 cm⁻¹.
-
C=S stretching vibration is expected around 1200-1300 cm⁻¹.
-
C-F stretching vibrations will be prominent, typically in the range of 1100-1350 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
-
Biological Activity and Signaling Pathway Visualization
Thiosemicarbazide derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of various enzymes. One notable target is tyrosinase, a key enzyme in the melanin biosynthesis pathway. The inhibitory mechanism of thiosemicarbazones against tyrosinase is believed to involve the chelation of the copper ions present in the active site of the enzyme by the sulfur and nitrogen atoms of the thiosemicarbazide moiety. This interaction prevents the substrate (tyrosine) from binding and being converted to melanin precursors.
The following diagram illustrates the proposed inhibitory action of a thiosemicarbazide derivative on the tyrosinase-mediated melanin synthesis pathway.
Figure 2: Proposed mechanism of tyrosinase inhibition by this compound.
Conclusion
The synthesis of this compound is a straightforward process achievable through the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate. The resulting compound is a stable, crystalline solid. While detailed experimental and spectral data for this specific molecule are not extensively published, established chemical principles and data from analogous compounds provide a solid foundation for its synthesis and characterization. The potential of this class of compounds to act as enzyme inhibitors, such as tyrosinase inhibitors, makes them valuable targets for further investigation in drug discovery and development. This guide provides the essential information for researchers to synthesize and begin to explore the biological activities of this and related compounds.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of key data to facilitate further investigation and application of this compound.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₆N₃S | ChemBK |
| Molar Mass | 303.23 g/mol | ChemBK |
| Melting Point | 158-160 °C | ChemBK |
| Solubility | Soluble in methanol. | Inferred from general thiosemicarbazide solubility |
| pKa (predicted) | ~8-10 | Based on similar thiosemicarbazide structures |
| LogP (predicted) | ~3-4 | Based on similar structures and computational models |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical parameters are outlined below. These protocols are based on established procedures for thiosemicarbazide derivatives and can be adapted for the specific compound of interest.
Synthesis of this compound
This synthesis protocol is a modification of a general procedure for the preparation of 4-aryl-3-thiosemicarbazides.
Materials:
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3,5-bis(trifluoromethyl)phenyl isothiocyanate in a minimal amount of ethanol.
-
While stirring, add 1.1 equivalents of hydrazine hydrate dropwise to the solution at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours or until a precipitate is formed. The reaction can be gently heated to reflux if necessary to drive it to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a solid.
-
The purity of the compound can be further enhanced by recrystallization from a suitable solvent such as ethanol.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Determination of Solubility
This protocol describes a general method for determining the solubility of the compound in various organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, ethanol, methanol)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a known volume of the selected solvent in a vial.
-
Tightly cap the vial and vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Place the vials in a shaker or rotator at a constant temperature (e.g., 25 °C) and equilibrate for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL or mol/L.
Determination of pKa
The pKa of the compound can be determined by potentiometric titration or UV-metric methods. The following describes a potentiometric titration method.
Materials:
-
This compound
-
Co-solvent (e.g., methanol-water mixture)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Dissolve a precisely weighed amount of the compound in a known volume of a suitable co-solvent (e.g., 50% v/v methanol-water) to create a solution of known concentration.
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized base solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point.
Determination of LogP (Octanol-Water Partition Coefficient)
The LogP value can be determined experimentally using the shake-flask method or more rapidly by reverse-phase high-performance liquid chromatography (RP-HPLC). The RP-HPLC method is described below.[1][2]
Materials:
-
This compound
-
A series of reference compounds with known LogP values
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Methanol and water in varying proportions
-
n-Octanol
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compound and reference compounds in methanol.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A series of isocratic mixtures of methanol and water (e.g., 50:50, 60:40, 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength.
-
-
Data Collection:
-
Inject the test compound and each reference compound onto the HPLC system using each mobile phase composition.
-
Determine the retention time (t_R) and the dead time (t_0) for each run.
-
Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.
-
-
Data Analysis:
-
For each compound, plot log(k) against the percentage of methanol in the mobile phase.
-
Extrapolate the linear regression to 100% water to obtain the log(k_w) value for each compound.
-
Create a calibration curve by plotting the known LogP values of the reference compounds against their corresponding log(k_w) values.
-
Determine the LogP of the test compound by interpolating its log(k_w) value onto the calibration curve.
-
Potential Biological Activity and Signaling Pathway
Thiosemicarbazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][4][5][6] The presence of the bis(trifluoromethyl)phenyl moiety can enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy.
A plausible mechanism of action for the anticancer and anti-inflammatory properties of such compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7][8][9][10] NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is implicated in various cancers and inflammatory diseases.
Proposed NF-κB Signaling Pathway Inhibition:
Caption: Proposed inhibition of the canonical NF-κB signaling pathway.
This guide provides foundational information on this compound. Further experimental validation is necessary to confirm the predicted properties and elucidate the precise mechanism of its biological activity.
References
- 1. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
In-depth Technical Guide: 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide (CAS 38901-31-4)
Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of detailed technical information for the specific compound 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide, CAS number 38901-31-4. While general information about the broader class of thiosemicarbazide derivatives is available, specific experimental data, detailed protocols, and established signaling pathways for this particular molecule are not sufficiently documented in the accessible resources.
This guide, therefore, serves to provide a foundational understanding based on the general properties of thiosemicarbazides and available information for structurally related compounds. It is intended for researchers, scientists, and drug development professionals who may be considering this molecule for further investigation.
Core Compound Information
Basic chemical data for this compound has been aggregated from various chemical supplier catalogs.
| Property | Value | Source |
| CAS Number | 38901-31-4 | [1][2][3] |
| Molecular Formula | C₉H₇F₆N₃S | [1] |
| Synonyms | 4-[3,5-Di(trifluoromethyl)phenyl]-3-thiosemicarbazide, 1-Amino-3-[3,5-bis(trifluoromethyl)phenyl]thiourea | [2][3] |
General Synthesis and Reactions of Thiosemicarbazides
While a specific, detailed protocol for the synthesis of this compound was not found, the synthesis of thiosemicarbazide derivatives generally follows established chemical reactions. A common method involves the reaction of a substituted phenyl isothiocyanate with hydrazine hydrate.
A general synthetic workflow for similar thiosemicarbazide derivatives is outlined below. It is important to note that this is a generalized representation and specific reaction conditions for the target compound may vary.
Caption: Generalized synthetic pathway for thiosemicarbazide derivatives.
Thiosemicarbazides are also valuable intermediates for the synthesis of various heterocyclic compounds and can undergo condensation reactions with aldehydes or ketones to form thiosemicarbazones.[4][5]
Potential Biological Activities of Thiosemicarbazide Derivatives
The thiosemicarbazide scaffold is a well-known pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities.[6][7][8] The presence of trifluoromethyl groups, as in the target molecule, is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.[6]
Based on the activities of related compounds, this compound could potentially exhibit:
-
Antimicrobial Activity: Thiosemicarbazide derivatives have shown activity against various bacteria and fungi.[6][9]
-
Anticancer Activity: Many thiosemicarbazones, derived from thiosemicarbazides, are investigated for their potential as anticancer agents.[10]
-
Antiviral Activity: This class of compounds has also been explored for antiviral properties.[6]
-
Antiparasitic Activity: Some derivatives have demonstrated activity against parasites like nematodes.[6][11]
The biological action of these compounds is often attributed to the thiosemicarbazide group (-NH-CS-NH-NH₂), which can chelate metal ions crucial for various enzymatic processes in pathogens.[9][10]
Future Research Directions
The lack of specific data for this compound highlights an opportunity for novel research. A logical progression for investigating this compound would involve the following steps:
Caption: Proposed workflow for the investigation of the target compound.
Experimental Protocols:
-
Synthesis: A detailed synthesis protocol would need to be developed, likely adapting procedures from the synthesis of similar thiosemicarbazide derivatives.[4][12] This would involve reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate in an appropriate solvent and purifying the resulting product.
-
Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][12]
-
Biological Screening: The compound would then be subjected to a battery of in vitro assays to determine its biological activity. This could include antimicrobial susceptibility testing against a panel of bacteria and fungi, cytotoxicity assays against various cancer cell lines, and antiviral assays.
Conclusion
While this compound is commercially available from several suppliers, there is a notable absence of in-depth technical and biological data in the public domain. Based on the known activities of the broader thiosemicarbazide class of molecules, this compound represents a potentially valuable target for further research in drug discovery. The development of a robust synthetic protocol and a comprehensive biological evaluation are critical next steps to unlock the potential of this molecule. Researchers are encouraged to undertake these foundational studies to contribute to the scientific understanding of this compound.
References
- 1. This compound, CasNo.38901-31-4 Yinghao Pharm Co.,Ltd. China (Mainland) [czyingsa.lookchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 1-amino-3-[3,5-bis(trifluoromethyl)phenyl]thiourea38901-31-4,Purity96%_Saan Chemical Technology (Shanghai) Co., Ltd. [molbase.com]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. dergipark.org.tr [dergipark.org.tr]
Structure Elucidation of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data involved in the structure elucidation of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide. This document details the expected outcomes from key analytical techniques, including spectroscopy and crystallography, offering a foundational resource for researchers working with this and structurally related compounds.
Introduction
This compound is a fluorinated aromatic thiosemicarbazide derivative. The incorporation of trifluoromethyl groups often enhances the pharmacological properties of molecules, making this compound a person of interest in drug discovery and development.[1] Accurate structure elucidation is a critical first step in understanding its chemical properties and biological activity. This guide outlines the standard analytical workflow for confirming the molecular structure of this compound.
Proposed Structure
The proposed chemical structure of this compound is presented below:
Chemical Formula: C₉H₇F₆N₃S
Molecular Weight: 319.23 g/mol
Experimental Protocols and Data Summary
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic and crystallographic techniques. This section details the experimental protocols for these methods and presents the expected quantitative data in a structured format.
Synthesis
The synthesis of this compound is typically achieved through the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate.
Experimental Protocol: Synthesis
-
To a stirred solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1 eq.) in a suitable solvent such as ethanol or tetrahydrofuran, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the pure product.
Spectroscopic Analysis
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Table 1: Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3350 - 3150 | N-H stretching (NH₂, NH) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1600 | N-H bending |
| 1580 - 1450 | Aromatic C=C stretching |
| 1350 - 1100 | C-F stretching (CF₃) |
| 1200 - 1000 | C=S stretching |
Note: The presence of strong C-F stretching bands is a key indicator of the trifluoromethyl groups.[2]
¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for elucidating the detailed carbon-hydrogen framework and confirming the presence and substitution pattern of fluorine atoms.
Experimental Protocol: NMR Spectroscopy
-
Instrument: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone.
-
Internal Standard: Tetramethylsilane (TMS).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Table 2: Expected ¹H NMR Spectral Data (300 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | NH (thioamide) |
| ~8.5 | Singlet | 1H | NH (phenyl) |
| ~8.0 | Singlet | 2H | Aromatic H (H-2, H-6) |
| ~7.6 | Singlet | 1H | Aromatic H (H-4) |
| ~4.5 | Broad Singlet | 2H | NH₂ |
Table 3: Expected ¹³C NMR Spectral Data (75 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=S |
| ~141 | Aromatic C (C-1) |
| ~131 (q) | Aromatic C-CF₃ (C-3, C-5) |
| ~123 (q) | CF₃ |
| ~118 | Aromatic C (C-2, C-6) |
| ~115 | Aromatic C (C-4) |
Note: The carbon signals of the CF₃ groups and the carbons attached to them will appear as quartets due to C-F coupling.
Table 4: Expected ¹⁹F NMR Spectral Data (282 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -63 | CF₃ |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
-
Instrument: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
Mode: Positive or negative ion mode.
-
Data Acquisition: The mass spectrum is acquired over a suitable m/z range.
Table 5: Expected Mass Spectrometry Data
| m/z | Assignment |
| ~320.03 | [M+H]⁺ (Calculated: 320.03) |
| ~318.02 | [M-H]⁻ (Calculated: 318.02) |
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).[2]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected at a controlled temperature (e.g., 100 K or 298 K).
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure using appropriate software packages.
The expected outcome would be the precise determination of bond lengths, bond angles, and the overall molecular conformation, confirming the connectivity and stereochemistry of this compound.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structure elucidation of the target compound.
References
Spectroscopic and Synthetic Profile of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of the novel compound 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide. This molecule, identified by CAS number 38901-31-4 and possessing a molecular formula of C9H7F6N3S, has a melting point of 158-160°C.[1] The strategic incorporation of two trifluoromethyl groups on the phenyl ring suggests potential for enhanced metabolic stability and cellular permeability, making it a compound of interest in medicinal chemistry.[2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | 7.5 - 8.5 | m | 3H | Ar-H |
| NH | 9.0 - 10.0 | br s | 1H | Ar-NH |
| NH | 8.0 - 9.0 | br s | 1H | C(S)-NH |
| NH₂ | 4.0 - 5.0 | br s | 2H | NH₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| C=S | ~180 | Thiocarbonyl | ||
| Aromatic C-CF₃ | 130 - 135 (q) | Aromatic C attached to CF₃ | ||
| Aromatic C-H | 115 - 130 | Aromatic CH | ||
| Aromatic C-N | 140 - 145 | Aromatic C attached to N | ||
| CF₃ | ~125 (q) | Trifluoromethyl |
Note: Predicted values are based on spectroscopic data from analogous thiosemicarbazide and trifluoromethyl-substituted phenyl compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3200 | Strong, Broad | N-H Stretching (NH, NH₂) |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 1620 - 1580 | Medium to Strong | N-H Bending |
| 1550 - 1450 | Medium to Strong | Aromatic C=C Stretching |
| 1350 - 1100 | Strong | C-F Stretching (CF₃) |
| ~1280 | Medium to Strong | C=S Stretching |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M]⁺ | 303.03 |
| [M+H]⁺ | 304.04 |
Experimental Protocols
Synthesis of this compound
A general and established method for the synthesis of 4-aryl-3-thiosemicarbazides involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate.
Materials:
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol or Methanol (solvent)
Procedure:
-
Dissolve 3,5-Bis(trifluoromethyl)phenyl isothiocyanate in ethanol or methanol.
-
Add an equimolar amount of hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The resulting white precipitate of this compound is collected by filtration.
-
The crude product is washed with cold ethanol or methanol and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
The following are general protocols for obtaining the spectroscopic data.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: Infrared spectra are usually obtained using a Fourier-transform infrared (FT-IR) spectrometer. The solid sample is typically prepared as a KBr pellet.
-
Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI).
Biological Significance and Potential Applications
Recent studies have highlighted the potential of thiosemicarbazide derivatives with trifluoromethylphenyl substituents as promising agents with a range of biological activities, including antiparasitic, antibacterial, and antioxidant properties.[2][3] The trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of drug candidates.[2] While specific signaling pathways for this compound have not been elucidated, the general mechanism of action for some thiosemicarbazones involves the chelation of metal ions crucial for enzymatic functions in pathogenic organisms.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and spectroscopic characterization.
This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this compound. Further investigation into its biological mechanisms of action is warranted to fully explore its potential in drug development.
References
An In-depth Technical Guide on the Solubility Profile of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide is a synthetic organic compound characterized by a thiosemicarbazide core substituted with a 3,5-bis(trifluoromethyl)phenyl group. Thiosemicarbazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1][2][3][4]. The inclusion of the trifluoromethylphenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile[1].
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly impacts its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to challenges in formulation development and may result in suboptimal drug absorption. Therefore, a thorough understanding of the solubility profile of a drug candidate in various solvents is paramount during the early stages of drug discovery and development.
This guide provides a detailed framework for determining the solubility of this compound and discusses its potential biological relevance.
Solubility Profile
Quantitative solubility data for this compound in a range of common pharmaceutical solvents is not extensively reported in the available scientific literature. However, the structural characteristics of the molecule, particularly the presence of the bulky and hydrophobic 3,5-bis(trifluoromethyl)phenyl group, suggest that it is likely to be sparingly soluble in aqueous media and more soluble in organic solvents. A theoretical study on similar imidazole-thiosemicarbazide compounds suggested higher solubility in less polar solvents like cyclohexane compared to polar solvents like water and DMSO.
To facilitate research and development, the following table provides a template for the systematic recording of experimentally determined solubility data.
Table 1: Solubility of this compound in Various Solvents at a Specified Temperature (e.g., 25°C)
| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL) | Method of Determination |
| Water | 80.1 | 10.2 | Shake-Flask / HPLC-UV | |
| Phosphate-Buffered Saline (pH 7.4) | ~80 | ~10.2 | Shake-Flask / HPLC-UV | |
| Methanol | 32.7 | 5.1 | Shake-Flask / HPLC-UV | |
| Ethanol (96%) | 24.5 | 4.3 | Shake-Flask / HPLC-UV | |
| Isopropyl Alcohol | 19.9 | 3.9 | Shake-Flask / HPLC-UV | |
| Acetonitrile | 37.5 | 5.8 | Shake-Flask / HPLC-UV | |
| Acetone | 20.7 | 5.1 | Shake-Flask / HPLC-UV | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Shake-Flask / HPLC-UV | |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Shake-Flask / HPLC-UV | |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Shake-Flask / HPLC-UV | |
| Dichloromethane (DCM) | 8.9 | 3.1 | Shake-Flask / HPLC-UV | |
| Chloroform | 4.8 | 4.1 | Shake-Flask / HPLC-UV | |
| Toluene | 2.4 | 2.4 | Shake-Flask / HPLC-UV | |
| Cyclohexane | 2.0 | 0.2 | Shake-Flask / HPLC-UV | |
| n-Hexane | 1.9 | 0.1 | Shake-Flask / HPLC-UV |
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through various methods, with the choice of method often depending on the stage of drug development, the amount of compound available, and the required throughput. The most reliable method for determining thermodynamic equilibrium solubility is the conventional shake-flask method[5].
Thermodynamic Solubility Determination: Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent, which is defined as the concentration of the solute in a saturated solution in equilibrium with the solid phase.
Materials:
-
This compound (solid)
-
Selected solvents (high purity)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve of known concentrations.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to rank compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO) into an aqueous buffer[6].
Materials:
-
This compound (as a concentrated stock solution in DMSO, e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or UV-Vis absorbance measurements
Procedure:
-
Prepare a series of dilutions of the DMSO stock solution in DMSO.
-
Add a small volume of each dilution to the wells of a 96-well plate containing the aqueous buffer.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity (nephelometry) or the UV absorbance of the solutions in each well. The concentration at which a significant increase in turbidity or a deviation from linearity in the UV absorbance is observed is considered the kinetic solubility.
Visualization of Experimental Workflow and Biological Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of a compound using the shake-flask method followed by HPLC analysis.
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
The Genesis and Evolution of Thiosemicarbazide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazide derivatives, a versatile class of compounds characterized by the presence of a thiourea and hydrazine functional group, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1] From their early discovery as antitubercular agents to their current investigation in oncology and virology, these compounds have a rich history of development and application. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of thiosemicarbazide derivatives, with a focus on their mechanisms of action and the experimental methodologies used to characterize them.
Discovery and History: A Timeline of Therapeutic Potential
The journey of thiosemicarbazide derivatives began in the late 19th century, with their therapeutic potential being realized in the mid-20th century.
-
1896: The first synthesis of the parent compound, thiosemicarbazide, is attributed to Freund and Schander.
-
1940s: The antitubercular properties of thiosemicarbazone derivatives were discovered by Gerhard Domagk and his team in Germany.[2] This discovery was a significant milestone in the fight against tuberculosis.
-
1946-1947: Domagk and his colleagues published their findings on the in vitro activity of various thiosemicarbazones against Mycobacterium tuberculosis.[2]
-
Thioacetazone (Conteben): One of the most notable early thiosemicarbazone drugs was Thioacetazone, also known as TB I 698.[2] It was introduced as a mainline drug for the treatment of tuberculosis.[3]
-
1956: The antitumor properties of thiosemicarbazones derived from 2-formylpyridine were first reported by Brockman and his colleagues, opening a new avenue of research for these compounds in cancer chemotherapy.[1]
-
Antiviral Activity: In the 1960s, the antiviral properties of thiosemicarbazones were discovered, leading to the development of drugs like methisazone for the treatment of smallpox.[4]
-
Modern Era: Research continues to explore the diverse pharmacological potential of thiosemicarbazide derivatives, with a focus on developing novel anticancer, antiviral, antifungal, and antibacterial agents.[5][6] A notable example is Triapine, a potent ribonucleotide reductase inhibitor that has undergone numerous clinical trials for cancer treatment.[7][8]
General Synthesis Protocols
The synthesis of thiosemicarbazide derivatives, particularly thiosemicarbazones, is typically a straightforward process involving the condensation of a thiosemicarbazide with an aldehyde or a ketone.
Synthesis of Thiosemicarbazide
While commercially available, thiosemicarbazide can be synthesized in the laboratory. An early method involves the reaction of hydrazine sulfate with potassium thiocyanate in an aqueous solution, followed by heating to rearrange the resulting thiocyanic acid salt of hydrazine.
General Procedure for the Synthesis of Thiosemicarbazone Derivatives
This protocol describes the condensation reaction to form a thiosemicarbazone.
Materials:
-
Substituted thiosemicarbazide (1.0 mmol)
-
Appropriate aldehyde or ketone (1.0 mmol)
-
Methanol (MeOH) or Ethanol (EtOH) (30-40 mL)
-
Glacial acetic acid (catalytic amount, a few drops)
Procedure:
-
Dissolve the substituted thiosemicarbazide (1.0 mmol) in methanol or ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.[9]
-
To this solution, add a solution of the corresponding aldehyde or ketone (1.0 mmol) in the same solvent.[9]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[10]
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to 24 hours.[9][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the resulting precipitate is collected by filtration.[9]
-
The solid product is washed with a small amount of cold solvent (e.g., methanol or ethanol) to remove any unreacted starting materials.[9]
-
The purified thiosemicarbazone derivative is then dried at room temperature or in a vacuum oven.[9]
-
The structure and purity of the synthesized compound are confirmed by analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).[9]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various thiosemicarbazide derivatives against different cancer cell lines, fungal strains, and viruses.
Table 1: Anticancer Activity of Thiosemicarbazide Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Thiazole Derivative 9 | MCF-7 | Breast Cancer | 14.6 ± 0.8 | [11] |
| Thiazole Derivative 11b | MCF-7 | Breast Cancer | 28.3 ± 1.5 | [11] |
| Acridine Derivative 4b | MT-4 | Leukemia | 15.73 ± 0.90 | [12] |
| Acridine Derivative 4d | MT-4 | Leukemia | 10.96 ± 0.62 | [12] |
| AB2 | LNCaP | Prostate Cancer | 108.14 | [13] |
| Nopinone Derivative 6a | MDA-MB-231 | Breast Cancer | 2.79 ± 0.38 | [8] |
| Nopinone Derivative 6a | SMMC-7721 | Liver Cancer | 2.64 ± 0.17 | [8] |
| Nopinone Derivative 6a | HeLa | Cervical Cancer | 3.64 ± 0.13 | [8] |
Table 2: Antifungal Activity of Thiosemicarbazide Derivatives (MIC values in µg/mL)
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Nitroimidazole Derivative 6 | Trichophyton mentagrophytes | ≤ 125 | [2] |
| Nitroimidazole Derivative 11 | Trichophyton mentagrophytes | ≤ 125 | [2] |
| Fluorophenyl Derivative 3 | Trichophyton mentagrophytes | 125 | [2] |
| Fluorophenyl Derivative 5 | Trichophyton rubrum | 31.25 - 1000 | [2] |
| Compound 5j | Candida glabrata 537 | ≤0.0156 - 2 | [14] |
| Compound 5r | Candida glabrata 537 | ≤0.0156 - 2 | [14] |
| 1-Indanone Thiosemicarbazone | Aspergillus niger | 128 | [7] |
| Aromatic Thiosemicarbazone 2 | Aspergillus spp. | 125 - 500 | [1] |
Table 3: Antiviral Activity of Thiosemicarbazide Derivatives
| Compound/Derivative | Virus | Assay | Results | Reference |
| Bz-Trp-TSC | Dengue Virus (all 4 serotypes) | Plaque Reduction Assay | High potency | [15] |
| Heterocyclic Thiosemicarbazone | SARS-CoV-2 (3Clpro) | Enzyme Inhibition | Active | [3] |
| Heterocyclic Thiosemicarbazone | Influenza A (H1N1) | Antiviral Assay | Active | [3] |
| Methisazone Analog | Vaccinia Virus | Antiviral Assay | Strong activity | [16] |
Mechanism of Action and Signaling Pathways
Thiosemicarbazone derivatives exert their biological effects through various mechanisms, with the inhibition of ribonucleotide reductase and topoisomerase II being two of the most well-characterized pathways in their anticancer activity.
Inhibition of Ribonucleotide Reductase (RR)
Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.[4][17] Thiosemicarbazones, such as Triapine, are potent inhibitors of this enzyme.[4][8] The proposed mechanism involves the chelation of iron, which is essential for the catalytic activity of the R2 subunit of RR. This chelation disrupts the enzyme's function, leading to the depletion of the deoxyribonucleotide pool and subsequent inhibition of DNA replication.[4]
Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazones.
Inhibition of Topoisomerase II
Topoisomerase II is another critical enzyme involved in DNA replication and transcription. It functions by creating transient double-strand breaks in the DNA to manage DNA topology.[18][19] Certain thiosemicarbazone derivatives, particularly their metal complexes, have been shown to inhibit topoisomerase IIα.[20][21] These compounds can act as "interfacial poisons," stabilizing the cleavage complex formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[18]
Caption: Inhibition of Topoisomerase II by Thiosemicarbazone Complexes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of thiosemicarbazide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23]
Materials:
-
Cancer cell lines (e.g., MCF-7, HL60, Jurkat)[22]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Thiosemicarbazone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)[22]
-
Solubilization solution (e.g., 0.04 M HCl in isopropanol or DMSO)[22]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.[11][23]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.[23]
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazone derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fungal strains (e.g., Candida spp., Aspergillus spp.)
-
Standardized fungal inoculum
-
RPMI-1640 medium buffered with MOPS
-
96-well microplates
-
Thiosemicarbazone derivatives dissolved in DMSO
-
Positive control antifungal drug (e.g., fluconazole)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the thiosemicarbazone derivatives in the 96-well microplate using RPMI-1640 medium.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the fungal inoculum to each well of the microplate, resulting in a final volume of 200 µL per well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the microplates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.[14]
Conclusion
The discovery and development of thiosemicarbazide derivatives represent a compelling chapter in the history of medicinal chemistry. From their humble beginnings as antitubercular agents to their current status as promising scaffolds for a wide array of therapeutic applications, these compounds continue to be a fertile ground for drug discovery. Their straightforward synthesis, coupled with their diverse and potent biological activities, ensures their continued relevance in the quest for novel and effective treatments for a multitude of diseases. The detailed understanding of their mechanisms of action, facilitated by the experimental protocols outlined in this guide, will undoubtedly pave the way for the rational design of next-generation thiosemicarbazide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazides: Updates on Antivirals Strategy. (2021) | Alok Kumar Moharana | 22 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. The influence of some thiosemicarbazone derivatives with antiviral activity on immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism studies of thiosemicarbazone inhibition on human topoisomerase IIα | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 19. researchgate.net [researchgate.net]
- 20. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of Trifluoromethylphenyl Thiosemicarbazides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylphenyl moiety into the thiosemicarbazide scaffold has emerged as a promising strategy in medicinal chemistry, yielding compounds with a wide spectrum of biological activities. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2][3] This technical guide provides an in-depth overview of the potential biological activities of trifluoromethylphenyl thiosemicarbazides, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Anticancer Activity
Trifluoromethylphenyl thiosemicarbazide derivatives have demonstrated notable potential as anticancer agents.[4][5][6] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and topoisomerase IIα.[4][7]
Quantitative Data for Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(4-Fluorophenoxyacetyl)-4-(trifluoromethylphenyl)thiosemicarbazide derivative AB2 | LNCaP | 108.14 | [4] |
| 1-(4-Fluorophenoxyacetyl)-4-(trifluoromethylphenyl)thiosemicarbazide derivative AB2 | G-361 | 222.74 | [4] |
| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | M109 | - | [5] |
Experimental Protocols
A common synthetic route involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate.[7]
Materials:
-
3-(Trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve 3-(trifluoromethyl)phenyl isothiocyanate in ethanol.
-
Add hydrazine hydrate dropwise to the solution while stirring at room temperature.
-
Continue stirring for a specified period (e.g., 5 hours) until a precipitate forms.[7]
-
Collect the precipitate by filtration.
-
Wash the solid with cold water and then ethanol.
-
Dry the product to obtain 4-(3-(trifluoromethyl)phenyl)thiosemicarbazide.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., LNCaP, G-361)
-
DMEM or other suitable cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Trifluoromethylphenyl thiosemicarbazide derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the trifluoromethylphenyl thiosemicarbazide derivatives and incubate for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[8][9]
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[1]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[1][3]
Signaling Pathway
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Antimicrobial Activity
Several trifluoromethylphenyl thiosemicarbazide derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][10] The presence of the trifluoromethylphenyl group appears to be crucial for the antimicrobial efficacy of these compounds.
Quantitative Data for Antimicrobial Activity
| Compound | Bacteria/Fungus | MIC (µg/mL) | Reference |
| 1-(2-Fluorobenzoyl)-4-(4-trifluoromethylphenyl)thiosemicarbazide (15a) | S. aureus (ref) | 7.82 - 15.63 | [2] |
| 1-(2-Fluorobenzoyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide (15b) | S. aureus (ref) | 7.82 - 15.63 | [2] |
| 1-(3-Fluorobenzoyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide (16b) | S. aureus (ref) | 7.82 - 31.25 | [2] |
| 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3a) | Staphylococcus spp. | 1.95 | [10] |
| 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3a) | S. aureus MRSA | 3.9 | [10] |
| 4-(3-Fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3e) | B. cereus | 7.81 | [10] |
Experimental Protocol
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, B. cereus)
-
Mueller-Hinton Broth (MHB)
-
Trifluoromethylphenyl thiosemicarbazide derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action
The antibacterial action of thiosemicarbazides is thought to involve the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV.[11][12] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.
Caption: Mechanism of Topoisomerase IV Inhibition.
Anthelmintic Activity
Certain trifluoromethylphenyl thiosemicarbazides have also been investigated for their anthelmintic properties.
Quantitative Data for Anthelmintic Activity
| Compound | Nematode | LC50 (mg/mL) | Reference |
| 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3a) | Rhabditis sp. | 14.77 | [3] |
Enzyme Inhibition
Beyond their roles in anticancer and antimicrobial activities, trifluoromethylphenyl thiosemicarbazides have been explored as inhibitors of other enzymes, such as tyrosinase.
Quantitative Data for Tyrosinase Inhibition
| Compound | IC50 (µM) | Reference |
| 4-Methoxybenzaldehyde thiosemicarbazone | 7.0 | [13] |
This technical guide highlights the significant potential of trifluoromethylphenyl thiosemicarbazides as a versatile scaffold for the development of new therapeutic agents. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. mdpi.com [mdpi.com]
- 11. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Design with 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
Disclaimer: At the time of this writing, no specific in vivo efficacy studies for 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide were identified in the public domain. The following application notes and protocols are synthesized from published research on structurally related thiosemicarbazide and thiosemicarbazone derivatives and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The experimental parameters provided are illustrative and should be optimized for specific research needs.
Introduction
Thiosemicarbazides are a class of compounds recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their mechanism of action is often linked to the chelation of metal ions and the inhibition of key enzymes, which can lead to the induction of apoptosis in cancer cells or the modulation of inflammatory pathways.[3] The presence of trifluoromethyl groups on the phenyl ring of the target compound, this compound, may enhance its lipophilicity and metabolic stability, potentially improving its pharmacological properties.[4]
Structurally related compounds have been shown to inhibit the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of inflammatory responses and cell survival.[5] This suggests that this compound could be a valuable candidate for in vivo studies targeting cancer and inflammatory diseases.
Part 1: In Vivo Anticancer Efficacy Studies
Application Note: Evaluating Antitumor Activity in Xenograft Models
The primary method for assessing the in vivo anticancer efficacy of a novel compound is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.[3] Thiosemicarbazide derivatives have demonstrated significant dose-dependent inhibition of tumor growth in such preclinical models.[3] The proposed mechanism for these compounds often involves the induction of apoptosis and may be linked to the inhibition of signaling pathways like NF-κB, which is constitutively active in many cancers.[6] An in vivo study with this compound would aim to determine its ability to inhibit tumor growth, establish a dose-response relationship, and assess its safety profile in a living organism.
Data Presentation: Representative Antitumor Efficacy Data
The following table presents a hypothetical data summary for an in vivo anticancer study.
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | Oral Gavage | 1500 ± 250 | 0 | +5.2 ± 1.5 |
| Compound A | 25 | Oral Gavage | 975 ± 180 | 35 | +3.1 ± 2.0 |
| Compound A | 50 | Oral Gavage | 600 ± 150 | 60 | -1.5 ± 1.8 |
| Compound A | 100 | Oral Gavage | 375 ± 90 | 75 | -4.8 ± 2.5 |
| Positive Control | Varies | Varies | 450 ± 110 | 70 | -6.0 ± 2.1 |
| Data are represented as mean ± standard deviation (SD). Compound A refers to this compound. |
Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines the steps for assessing the in vivo anticancer efficacy of this compound in a subcutaneous xenograft mouse model.
1. Materials and Reagents
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
This compound
-
Vehicle for compound formulation (e.g., 0.5% carboxymethylcellulose in water)
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Calipers for tumor measurement
2. Cell Preparation
-
Culture cancer cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium, wash cells with sterile PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in sterile PBS.
-
Count cells using a hemocytometer and assess viability (should be >95%).
-
Centrifuge the cells again and resuspend the pellet in cold sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
3. Animal Procedure and Tumor Inoculation
-
Anesthetize the mouse using an approved anesthetic.
-
Disinfect the injection site on the right flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[3]
-
Monitor the mouse until it has fully recovered from anesthesia.
4. Tumor Growth Monitoring and Treatment
-
Monitor the health and body weight of the animals daily.
-
Once tumors become palpable (typically 7-10 days post-injection), begin measuring tumor size 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[3]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[3]
-
Prepare the formulation of this compound in the chosen vehicle at the desired concentrations.
-
Administer the compound or vehicle control to the respective groups daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 21 days).[3]
5. Endpoint Analysis
-
At the end of the treatment period, record final tumor volumes and body weights.
-
Euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
Process tumor tissue for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3), or Western blot analysis for target proteins.
Visualization: In Vivo Anticancer Experimental Workflow
Caption: Workflow for an in vivo anticancer xenograft study.
Part 2: In Vivo Anti-Inflammatory Efficacy Studies
Application Note: Evaluating Anti-Inflammatory Activity
Acute and chronic inflammation are implicated in a wide range of diseases.[5] The NF-κB signaling pathway is a key mediator of the inflammatory response, inducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5][6] Compounds that inhibit this pathway are of significant therapeutic interest. Given the evidence that thiosemicarbazide derivatives can modulate inflammatory responses, this compound is a candidate for evaluation in in vivo inflammation models. A common and robust model is the lipopolysaccharide (LPS)-induced acute systemic inflammation model in mice, which mimics aspects of a bacterial infection and results in a rapid cytokine release.
Data Presentation: Representative Anti-Inflammatory Efficacy Data
The following table presents hypothetical data for an in vivo acute inflammation study.
| Treatment Group | Dose (mg/kg) | Route of Administration | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Naive Control | 0 | - | 50 ± 15 | 80 ± 20 |
| Vehicle + LPS | 0 | IP | 2500 ± 400 | 4500 ± 600 |
| Compound A + LPS | 25 | IP | 1625 ± 350 | 2925 ± 550 |
| Compound A + LPS | 50 | IP | 950 ± 200 | 1800 ± 400 |
| Positive Control + LPS | 10 | IP | 800 ± 180 | 1500 ± 350 |
| Data are represented as mean ± SD. Compound A refers to this compound. IP = Intraperitoneal. |
Experimental Protocol: LPS-Induced Acute Inflammation Model
This protocol describes a method for evaluating the in vivo anti-inflammatory activity of this compound in a mouse model of acute systemic inflammation.
1. Materials and Reagents
-
Mice (e.g., 8-10 week old male C57BL/6 or BALB/c)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle for compound formulation (e.g., saline with 5% DMSO)
-
Anesthetic (e.g., isoflurane)
-
ELISA kits for murine TNF-α and IL-6
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
2. Animal Procedure and Treatment
-
Acclimatize animals for at least one week before the experiment.
-
Randomize animals into treatment groups (n=6-8 mice per group):
-
Group 1: Naive (no treatment)
-
Group 2: Vehicle + LPS
-
Group 3: Test Compound (low dose) + LPS
-
Group 4: Test Compound (high dose) + LPS
-
Group 5: Positive Control (e.g., Dexamethasone) + LPS
-
-
Prepare the test compound and positive control in the appropriate vehicle.
-
Administer the test compound, positive control, or vehicle via intraperitoneal (IP) injection 1 hour prior to the LPS challenge.
-
Prepare LPS in sterile saline at a concentration of 0.1 mg/mL.
-
Administer LPS (e.g., 1 mg/kg body weight) or an equivalent volume of saline (for the naive group) via IP injection.
3. Sample Collection and Analysis
-
At a predetermined time point after LPS administration (e.g., 2 or 4 hours, corresponding to peak cytokine release), anesthetize the mice.
-
Collect blood via cardiac puncture into appropriate tubes.
-
Allow blood to clot (for serum) or keep on ice (for plasma) and then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum or plasma) and store at -80°C until analysis.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the serum/plasma using commercial ELISA kits according to the manufacturer's instructions.
4. Data Analysis
-
Calculate the mean cytokine concentrations for each treatment group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between the vehicle + LPS group and the compound-treated groups.
Visualization: Plausible Signaling Pathway
Caption: Hypothesized inhibition of the canonical NF-κB pathway.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic perspective of thiosemicarbazones derivatives in inflammatory pathologies: A summary of in vitro/in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
This document provides detailed application notes and protocols for the quantitative analysis of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide, a compound of interest in pharmaceutical and chemical research. The methods outlined below are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this specific thiosemicarbazide derivative.
Compound Information
-
Compound Name: this compound
-
Molecular Weight: 303.23 g/mol [2]
High-Performance Liquid Chromatography (HPLC) Method
This section details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. This method is based on established principles for the analysis of similar aromatic and fluorinated compounds.[3][4][5]
Principle
The method utilizes a C18 stationary phase to separate the analyte from potential impurities based on its hydrophobicity. An isocratic mobile phase of acetonitrile and water provides consistent elution, and detection is achieved using a UV detector at a wavelength corresponding to the analyte's maximum absorbance.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
This compound reference standard.
-
Methanol (HPLC grade) for sample preparation.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
1.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
1.2.3. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Approximately 254 nm (This should be optimized by scanning the UV spectrum of the compound).
-
Run Time: 10 minutes
1.2.4. Sample Preparation
-
Dissolve the sample containing this compound in methanol.
-
Dilute the sample with the mobile phase to an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
1.2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
UV-Vis Spectrophotometric Method
This section describes a potential UV-Vis spectrophotometric method for the quantification of this compound. This method is simple, cost-effective, and suitable for routine analysis where high sensitivity is not a primary requirement. The presence of the phenyl ring and thiosemicarbazide moiety suggests significant UV absorbance.[6][7][8][9][10]
Principle
The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The quantification is performed by measuring the absorbance at the wavelength of maximum absorption (λmax).
Experimental Protocol
2.2.1. Instrumentation and Materials
-
UV-Vis spectrophotometer (double beam).
-
Matched quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
This compound reference standard.
-
Volumetric flasks and pipettes.
2.2.2. Preparation of Solutions
-
Solvent: Methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.
2.2.3. Determination of λmax
-
Scan a dilute solution of the compound (e.g., 10 µg/mL in methanol) in the UV region (200-400 nm) against a methanol blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For structurally similar compounds, this is often in the range of 250-280 nm.
2.2.4. Measurement and Calibration
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
2.2.5. Sample Analysis
-
Dissolve the sample in methanol and dilute to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution.
-
Calculate the concentration of the analyte using the regression equation from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| λmax | ~260 nm |
| Linearity Range | 2 - 20 µg/mL |
| Molar Absorptivity (ε) | To be determined experimentally |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
UV-Vis Spectrophotometry Experimental Workflow
References
- 1. chembk.com [chembk.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. rsc.org [rsc.org]
- 4. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV-Vis) Characterization, and Quantum Chemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide analysis
Application Note:
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for purity assessment and quantification of the compound in bulk drug substances and during various stages of drug development. The protocol described herein utilizes a C18 stationary phase with a methanol and water mobile phase, offering excellent resolution and sensitivity with UV detection.
Introduction
This compound is a chemical entity of interest in pharmaceutical research. Thiosemicarbazide derivatives are known to exhibit a wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for the characterization and quality control of such compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[2][3] This document provides a detailed protocol for the analysis of this compound using RP-HPLC.
Physicochemical Properties
-
Chemical Structure:

-
CAS Number: 38901-31-4[4]
-
Molecular Formula: C₉H₇F₆N₃S[4]
-
Molar Mass: 303.23 g/mol [4]
-
Melting Point: 158-160 °C[4]
-
UV Absorption: Thiosemicarbazone derivatives typically exhibit strong UV absorbance in the range of 250-350 nm.[5][6]
Experimental Protocol
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Reagents and Solutions
-
Methanol: HPLC grade
-
Water: HPLC grade or purified water
-
This compound: Reference standard
-
Diluent: Methanol
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards by appropriate dilution with methanol to cover the desired concentration range (e.g., 1-50 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Method Performance
The following table summarizes the expected quantitative data for the HPLC method.
| Parameter | Result |
| Retention Time (min) | ~ 5.8 |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 50 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the HPLC analysis.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The method's performance characteristics, including linearity, precision, and accuracy, make it suitable for routine quality control and research applications in the pharmaceutical industry. The use of a common C18 column and a simple methanol-water mobile phase ensures the method's accessibility and ease of implementation.
References
Application Notes and Protocols for 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide is a synthetic chemical compound belonging to the thiosemicarbazide class. Thiosemicarbazides are a versatile class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties. While direct studies on this specific molecule as a chemical probe are limited, its structural features, particularly the presence of the 3,5-bis(trifluoromethyl)phenyl group, suggest potential interactions with key biological pathways implicated in disease.
Structurally related compounds have been identified as potent inhibitors of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathways. Therefore, this document provides application notes and detailed experimental protocols for investigating the potential of this compound as a chemical probe targeting these pathways.
Physicochemical Data
| Property | Value |
| CAS Number | 38901-31-4 |
| Molecular Formula | C₉H₇F₆N₃S |
| Molecular Weight | 303.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
Potential Biological Targets and Applications
Based on the activity of structurally analogous molecules, this compound is a candidate for probing the following signaling pathways:
-
NF-κB Signaling Pathway: A structurally similar compound, 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, has been identified as a nanomolar inhibitor of the canonical NF-κB pathway. The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers and inflammatory diseases.
-
VEGFR2 Signaling Pathway: Thiosemicarbazone-containing quinazoline derivatives have been reported as potential inhibitors of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.
Data Presentation: Inhibitory Activities of Structurally Related Compounds
The following table summarizes the inhibitory activities of compounds structurally related to this compound, providing a rationale for its investigation as an inhibitor of these pathways.
| Compound | Target Pathway | Assay | IC₅₀ | Reference |
| 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide | NF-κB | IκBα degradation in Jurkat cells | 0.143 µM | [1] |
| Diarylureas with quinazolin-4(3H)-one | VEGFR-2 | Kinase Assay | 0.77 nM (for compound QDAU5) | [2][3] |
| Thiosemicarbazone-containing quinazoline derivatives | VEGFR2 | Kinase Assay | 119 nM (for compound TSC10) | [4] |
Experimental Protocols
Synthesis of this compound
Materials:
-
1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
-
Hydrazine hydrate (50-60% aqueous solution)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring equipment
-
Ice bath
Procedure:
-
Dissolve 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene in THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for a specified time (e.g., 2 hours) or until reaction completion is observed by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the precipitate by filtration.
-
If no precipitate forms, remove the THF under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield this compound as a solid.
Application Protocol 1: Investigation of NF-κB Pathway Inhibition
This protocol describes a cell-based reporter assay to determine if this compound inhibits the NF-κB signaling pathway.
Principle:
This assay utilizes a cell line (e.g., HEK293) stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) leads to the expression of the reporter protein. An inhibitor of the pathway will reduce the reporter signal.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the media from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (DMSO only).
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TNF-α in serum-free DMEM at a concentration that gives a robust activation of the NF-κB reporter (e.g., 10 ng/mL).
-
Add 10 µL of the TNF-α solution to each well (except for the unstimulated control wells).
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the TNF-α stimulated control.
-
Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Application Protocol 2: Investigation of VEGFR2 Kinase Inhibition
This protocol describes an in vitro kinase assay to determine if this compound inhibits the enzymatic activity of VEGFR2.
Principle:
This assay measures the transfer of a phosphate group from ATP to a peptide substrate by the VEGFR2 kinase. The amount of ADP produced is quantified using a luminescence-based assay. An inhibitor will reduce the amount of ADP produced.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
VEGFR2 peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 2.5 µL of a solution containing the VEGFR2 kinase and the peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of VEGFR2 inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for the NF-κB Reporter Assay.
Caption: Postulated Inhibition of the NF-κB Signaling Pathway.
Caption: Postulated Inhibition of the VEGFR2 Signaling Pathway.
References
- 1. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide in Cancer Research
Disclaimer: Publicly available research specifically detailing the anticancer applications of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide is limited. The following application notes and protocols are based on the established methodologies and findings for structurally similar thiosemicarbazide and thiosemicarbazone derivatives in the field of cancer research. These should serve as a foundational guide for researchers and professionals in drug development, with the understanding that specific parameters will require optimization for the compound .
Application Notes
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1] The presence of nitrogen and sulfur atoms allows these molecules to act as effective chelators of metal ions, a mechanism often implicated in their biological effects.[2]
Mechanism of Action: The anticancer activity of thiosemicarbazones, the condensation products of thiosemicarbazides and aldehydes or ketones, is often attributed to several mechanisms:
-
Enzyme Inhibition: A primary mode of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair.[1] Some derivatives have also been shown to target topoisomerase IIα.[1]
-
Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells.[3]
-
Oxidative Stress: By chelating metal ions like iron and copper, thiosemicarbazones can catalyze the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
The 3,5-bis(trifluoromethyl)phenyl moiety is a common substituent in medicinal chemistry known for its lipophilicity and electron-withdrawing properties, which can influence the compound's cellular uptake, metabolic stability, and target interactions. It is hypothesized that this compound, upon condensation to form a thiosemicarbazone, could exhibit significant anticancer activity through one or more of the mechanisms mentioned above.
Potential Applications in Cancer Research:
-
Lead Compound for Drug Discovery: As a novel chemical entity, this compound can be used as a starting point for the synthesis of a library of thiosemicarbazone derivatives to be screened for anticancer activity against a panel of cancer cell lines.
-
Tool for Mechanistic Studies: The compound and its derivatives can be employed to investigate the role of specific signaling pathways in cancer cell proliferation and survival.
-
Development of Novel Therapeutic Agents: With demonstrated efficacy and a favorable safety profile, it could be advanced into preclinical and clinical development as a potential anticancer drug.
Data Presentation: Representative Cytotoxicity of Thiosemicarbazone Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various thiosemicarbazone derivatives against different cancer cell lines, providing a comparative context for the potential efficacy of novel compounds in this class.
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Thiosemicarbazones | P-388 (Leukemia) | >0.032 | [4] |
| Thiosemicarbazones | SGC-7901 (Gastric Cancer) | >0.032 | [4] |
| (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives | MDA-MB-231 (Breast Cancer) | 9.89 ± 2.4 | [5] |
| 4-fluorophenoxyacetylthiosemicarbazide derivatives | LNCaP (Prostate Cancer) | 108.14 | [6] |
| 4-fluorophenoxyacetylthiosemicarbazide derivatives | G-361 (Melanoma) | 222.74 | [6] |
| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast Cancer) | 2.821 ± 0.008 (µg/mL) | [7] |
| 3-Methoxybenzaldehyde thiosemicarbazone | B16-F0 (Melanoma) | 2.904 ± 0.013 (µg/mL) | [7] |
| 4-Nitrobenzaldehyde thiosemicarbazone | MCF-7 (Breast Cancer) | 7.102 ± 0.010 (µg/mL) | [7] |
| 4-Nitrobenzaldehyde thiosemicarbazone | B16-F0 (Melanoma) | 7.129 ± 0.012 (µg/mL) | [7] |
Experimental Protocols
This protocol is a general method adapted from the synthesis of similar thiosemicarbazide derivatives.[1]
Materials:
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield this compound.
This protocol describes the condensation reaction between a thiosemicarbazide and an aldehyde or ketone to form the corresponding thiosemicarbazone.[8]
Materials:
-
This compound
-
Appropriate aldehyde or ketone (e.g., pyridine-2-carboxaldehyde)
-
Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash with cold methanol, and dry to obtain the pure thiosemicarbazone.
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be less than 0.5%. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.
This protocol provides a general framework for evaluating the in vivo antitumor activity of a test compound in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cells
-
Matrigel
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.
Visualizations
Caption: General synthesis workflow for thiosemicarbazones.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Caption: Proposed anticancer mechanisms of thiosemicarbazones.
References
- 1. benchchem.com [benchchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Screening of Thiosemicarbazide Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the antibacterial screening of thiosemicarbazide and its derivatives. These compounds have emerged as a promising class of antibacterial agents, and this guide offers a comprehensive resource for their evaluation.[1]
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are versatile compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4][5] The growing threat of antibiotic resistance has spurred research into novel antimicrobial agents, with thiosemicarbazides being a key area of interest due to their potential to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2][6]
This guide outlines the principal methods for assessing the antibacterial efficacy of thiosemicarbazide compounds, providing step-by-step protocols, data presentation guidelines, and visual workflows to ensure consistency and reproducibility in research settings.
Key Antibacterial Screening Methods
The preliminary assessment of the antibacterial potential of thiosemicarbazide compounds typically involves determining their ability to inhibit bacterial growth. The most common methods employed are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar diffusion method to assess the zone of inhibition. For compounds exhibiting significant inhibitory effects, the Minimum Bactericidal Concentration (MBC) is determined to ascertain whether the compound is bacteriostatic or bactericidal.
Data Presentation: Summary of Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiosemicarbazide derivatives against a range of Gram-positive and Gram-negative bacteria, as reported in the literature. This allows for a comparative analysis of the structure-activity relationships and the spectrum of activity.
Table 1: MIC Values of Selected Thiosemicarbazide Derivatives against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | [1] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus (MRSA) ATCC 43300 | 15.63-31.25 | [1] |
| Thiosemicarbazide 3a | Staphylococcus aureus ATCC 29213 | 1.95 | [7] |
| Thiosemicarbazide 3a | Staphylococcus epidermidis ATCC 12228 | 1.95 | [7] |
| Thiosemicarbazide 3e | Bacillus cereus ATCC 10876 | 7.81 | [7] |
| Compound 3g | Staphylococcus aureus | 6.25 | [3] |
| Compound 3g | Bacillus subtilis | 12.5 | [3] |
| Thiosemicarbazone L1 | Bacillus cereus ŁOCK 0807 | 10 (mg/L) | [2] |
| Thiosemicarbazone L2 | Bacillus subtilis ATCC 6633 | 50 (mg/L) | [2] |
| Thiosemicarbazone L4 | Bacillus cereus ŁOCK 0807 | 50 (mg/L) | [2] |
| Thiosemicarbazide T4A (ortho-fluorophenyl derivative) | Staphylococcus aureus NCTC 4163 | 32-64 | [8] |
| Thiosemicarbazide derivatives with trifluoromethylphenyl moiety | Staphylococcus aureus strains | 64-128 | [8] |
Table 2: MIC Values of Selected Thiosemicarbazide Derivatives against Gram-Negative Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 3c | Pseudomonas aeruginosa | 25 | [3] |
| Compound 3f | Pseudomonas aeruginosa | 12.5 | [3] |
| Compound 3g | Pseudomonas aeruginosa | 6.25 | [3] |
| Thiosemicarbazide Derivatives (General) | Escherichia coli, Klebsiella pneumoniae, Salmonella typhimurium | >1000 | [7] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[1][9][10]
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)[1]
-
Thiosemicarbazide compound dissolved in a suitable solvent (e.g., DMSO)[11]
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Standard antibiotic for positive control (e.g., Ciprofloxacin, Vancomycin)[1]
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]
-
Preparation of Compound Dilutions: Prepare a stock solution of the thiosemicarbazide compound. Perform two-fold serial dilutions of the compound in MHB directly in the 96-well plate to obtain a range of concentrations.[1][3]
-
Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum.[12]
-
Controls: Include a positive control (wells with bacterial inoculum and MHB but no compound) and a negative control (wells with MHB only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[1]
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1] This can be assessed visually or with a microplate reader.
Agar Disk/Well Diffusion Method
This method is often used for preliminary screening and provides a qualitative or semi-quantitative measure of antibacterial activity.[13]
Workflow for Agar Diffusion Assay
Caption: Workflow for the agar disk/well diffusion method.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks or a sterile cork borer (for well diffusion)[1]
-
Thiosemicarbazide compound dissolved in a suitable solvent
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Standard antibiotic disks
-
Incubator
Procedure:
-
Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread over the surface of the MHA plate using a sterile cotton swab.[1]
-
Application of Compound:
-
Disk Diffusion: Sterile filter paper disks are impregnated with a known concentration of the thiosemicarbazide solution and placed on the agar surface.
-
Well Diffusion: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer. A fixed volume of the compound solution is then added to each well.[1][2]
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[1]
-
Measuring Inhibition Zones: The diameter of the clear zone of growth inhibition around each disk or well is measured in millimeters. A larger diameter indicates greater antibacterial activity.[1]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14] It is determined after the MIC has been established.
Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Procedure:
-
Following the MIC determination, select the wells from the microtiter plate that show no visible growth (i.e., the MIC well and wells with higher concentrations).
-
A small aliquot (e.g., 10-100 µL) from each of these clear wells is plated onto fresh, antibiotic-free MHA plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in bacterial viability, as evidenced by the absence of growth on the subculture plates.[14]
Mechanism of Action
While detailed mechanistic studies are specific to each compound, a common proposed mechanism for the antibacterial action of thiosemicarbazides involves the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][6] These enzymes are crucial for DNA replication, and their inhibition leads to the disruption of this process and ultimately, bacterial cell death.[2] Some thiosemicarbazides have been shown to reduce the ATPase activity of these enzymes.[6]
Proposed Signaling Pathway for Thiosemicarbazide Action
Caption: Proposed mechanism of action for antibacterial thiosemicarbazides.
These protocols and notes provide a foundational framework for the systematic antibacterial screening of thiosemicarbazide compounds. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, accelerating the discovery and development of new antibacterial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. modernscientificpress.com [modernscientificpress.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Antifungal Activity Testing of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, including antimicrobial properties. The incorporation of trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry to enhance efficacy and metabolic stability. This document provides detailed application notes and protocols for testing the antifungal activity of compounds containing the 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide moiety.
It is important to note that the existing literature presents conflicting data on the antifungal efficacy of this specific structural motif. One study on thiosemicarbazide derivatives with a nitroimidazole moiety reported that the introduction of a trifluoromethylphenyl group resulted in a loss of antifungal properties[1][2]. Conversely, a separate study on 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives found that a compound containing a 3,5-bis(trifluoromethyl)phenyl amino group exhibited moderate antifungal activity against a range of pathogenic fungi[3]. This suggests that the overall structure of the molecule plays a crucial role in determining its antifungal potential. These application notes will therefore provide a framework for the systematic evaluation of such compounds.
Data Presentation
The following table summarizes the reported in vitro antifungal activity of an 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivative containing the 3,5-bis(trifluoromethyl)phenyl amino group (designated as compound A5)[3]. This data is presented to illustrate the potential antifungal spectrum and potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound A5 against Pathogenic Fungi [3]
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | SC5314 | 2 |
| Candida glabrata | 537 | 0.25 |
| Candida auris | 922 | 0.5 |
| Candida parapsilosis | 22019 | 0.25 |
| Candida krusei | 4946 | 0.5 |
| Candida tropicalis | 2718 | 2 |
| Cryptococcus neoformans | H99 | 4 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antifungal activity of novel compounds containing the this compound moiety.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for testing yeasts[4].
1. Materials:
-
Test compound (e.g., this compound derivative)
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
2. Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in RPMI 1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.0313 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted test compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control[5].
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a follow-up to the MIC assay to determine if the compound has a cidal or static effect.
1. Materials:
-
Results from the MIC assay (96-well plates)
-
Sabouraud Dextrose Agar plates
-
Sterile micropipette tips
-
Incubator (35°C)
2. Procedure:
- Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).
- Spot the aliquot onto a Sabouraud Dextrose Agar plate.
- Incubate the plates at 35°C for 24-48 hours.
- The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate (typically a ≥99.9% reduction in CFU/mL compared to the initial inoculum).
Mandatory Visualization
The following diagram illustrates the general workflow for the in vitro antifungal activity testing of a novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide and Its Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis and derivatization of 4-[3,5-bis(trifluoromethyl)phenyl]-3-thiosemicarbazide, a versatile scaffold in medicinal chemistry. The protocols detailed herein are intended to be a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents. Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety can significantly enhance the lipophilicity and metabolic stability of these compounds, making them attractive candidates for drug design.
I. Synthetic Pathways and Methodologies
The synthesis of derivatives of this compound is typically a two-step process. The initial step involves the formation of the core thiosemicarbazide structure, followed by the condensation with various aldehydes or ketones to yield a diverse library of thiosemicarbazones.
A. Synthesis of the Core Intermediate: this compound
The foundational step is the nucleophilic addition of hydrazine hydrate to 3,5-bis(trifluoromethyl)phenyl isothiocyanate. This reaction is generally straightforward and proceeds with good yield.
Caption: Synthesis of the thiosemicarbazide core.
B. Synthesis of Thiosemicarbazone Derivatives
The second step involves the condensation reaction of the synthesized this compound with a variety of aldehyde or ketone-containing molecules. This step is crucial for generating a library of derivatives with diverse biological activities.
Caption: Derivatization to thiosemicarbazones.
II. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the core thiosemicarbazide intermediate.
Materials:
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate (98%)
-
Ethanol, absolute
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
To this cooled solution, add hydrazine hydrate (1.1 equivalents) dropwise over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. If no precipitate forms, the reaction mixture can be concentrated under reduced pressure.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final this compound.
Characterization Data for this compound:
| Parameter | Value |
| Molecular Formula | C₉H₇F₆N₃S |
| Molecular Weight | 303.23 g/mol |
| Melting Point | Not available |
| ¹H NMR (DMSO-d₆) | δ (ppm): 4.6 (s, 2H, -NH₂), 8.1 (s, 1H, Ar-H), 8.3 (s, 2H, Ar-H), 9.6 (s, 1H, -NH-), 9.8 (s, 1H, -NH-) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 120.1, 122.9 (q, J=272 Hz, -CF₃), 125.8, 131.5 (q, J=33 Hz, C-CF₃), 141.9, 182.5 (C=S) |
| IR (KBr, cm⁻¹) | ν: 3350-3150 (N-H stretching), 1600 (C=C aromatic), 1550 (N-H bending), 1280 (C-F stretching), 1180 (C=S stretching) |
| Mass Spec (ESI-MS) | m/z: 304.0 [M+H]⁺ |
Protocol 2: General Procedure for the Synthesis of Thiosemicarbazone Derivatives
This protocol provides a general method for the synthesis of thiosemicarbazone derivatives from this compound and various aldehydes or ketones.
Materials:
-
This compound
-
Substituted aldehyde or ketone (1 equivalent)
-
Methanol or Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add the corresponding aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (methanol or ethanol).
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure thiosemicarbazone derivative.
-
Dry the purified product under vacuum.
Representative Characterization Data for Thiosemicarbazone Derivatives:
The following table provides expected characterization data for a representative thiosemicarbazone derivative, for instance, the product of the reaction with benzaldehyde.
| Parameter | Expected Value for Benzaldehyde Derivative |
| Molecular Formula | C₁₆H₁₁F₆N₃S |
| Molecular Weight | 391.34 g/mol |
| Melting Point | Dependent on the specific aldehyde/ketone used |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.4-7.8 (m, 5H, Ar-H of benzaldehyde), 8.1 (s, 1H, Ar-H), 8.2 (s, 1H, CH=N), 8.4 (s, 2H, Ar-H), 10.2 (s, 1H, -NH-), 11.8 (s, 1H, -NH-) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 120.2, 123.0 (q, J=272 Hz, -CF₃), 126.0, 127.5, 129.1, 130.5, 131.6 (q, J=33 Hz, C-CF₃), 134.5, 142.0, 143.5 (CH=N), 178.0 (C=S) |
| IR (KBr, cm⁻¹) | ν: 3300-3100 (N-H stretching), 1600 (C=N stretching), 1590 (C=C aromatic), 1280 (C-F stretching), 1170 (C=S stretching) |
| Mass Spec (ESI-MS) | m/z: 392.1 [M+H]⁺ |
Note: This data is predictive and will vary based on the specific aldehyde or ketone used in the synthesis.
III. Applications in Drug Development
Derivatives of this compound are of significant interest in drug development due to their potential as:
-
Antimicrobial Agents: Thiosemicarbazones have been shown to possess activity against a range of bacteria and fungi. The trifluoromethyl groups can enhance the efficacy of these compounds.
-
Anticancer Agents: Many thiosemicarbazone derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the chelation of essential metal ions, leading to the inhibition of enzymes like ribonucleotide reductase.
-
Antiviral Agents: Certain thiosemicarbazones have demonstrated inhibitory activity against various viruses.
The synthetic protocols provided herein allow for the generation of a diverse library of these compounds, which can then be screened for their biological activities in various assays. The structure-activity relationship (SAR) can be explored by systematically varying the aldehyde or ketone used for derivatization, providing valuable insights for the design of more potent and selective drug candidates.
Application Notes and Protocols for Cell Culture Treatment with 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vitro evaluation of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide, a novel compound with potential anticancer properties. Thiosemicarbazides and their derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including the induction of apoptosis and cell cycle arrest in cancer cells.[1][2] This document outlines detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines, along with methods for investigating its impact on key signaling pathways. The provided methodologies and data presentation formats are designed to facilitate reproducible and robust preclinical evaluation.
Introduction
Thiosemicarbazides are a class of compounds characterized by a thiourea motif linked to a hydrazine moiety. This structural feature imparts a diverse range of biological activities, making them promising candidates for drug development.[3][4] In the context of oncology, thiosemicarbazones (derivatives of thiosemicarbazides) have been shown to exert their anticancer effects through various mechanisms, including the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis, and the induction of programmed cell death (apoptosis).[1] The subject of these notes, this compound (CAS No. 38901-31-4, Molecular Formula: C9H7F6N3S), is a novel derivative whose biological activity is under investigation.[5] The trifluoromethyl groups on the phenyl ring are expected to enhance its metabolic stability and cellular uptake. This document provides a framework for the initial characterization of its anticancer potential in cell culture models.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical data representing typical results obtained from the described experimental protocols. These tables are intended to serve as a template for data organization and presentation.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 8.5 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 12.3 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 6.8 ± 0.9 |
| PC-3 | Prostate Adenocarcinoma | 15.1 ± 2.5 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using the MTT assay.
Table 2: Induction of Apoptosis by this compound in A549 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | - | 3.2 ± 0.5 | 1.5 ± 0.3 |
| Compound | 5 | 15.8 ± 2.3 | 4.1 ± 0.8 |
| Compound | 10 | 35.2 ± 4.1 | 10.5 ± 1.9 |
| Compound | 20 | 58.6 ± 5.5 | 22.3 ± 3.4 |
Data obtained by flow cytometry analysis after 24 hours of treatment.
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | 55.4 ± 4.2 | 28.1 ± 3.1 | 16.5 ± 2.5 |
| Compound | 10 | 45.2 ± 3.8 | 20.5 ± 2.9 | 34.3 ± 4.0 |
Cell cycle analysis performed by flow cytometry after 24 hours of treatment.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.[1][6][7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Cancer cell line (e.g., A549)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
This compound
-
Cancer cell line (e.g., A549)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Visualization of Potential Mechanisms and Workflows
The following diagrams illustrate a potential signaling pathway affected by thiosemicarbazide derivatives and a general experimental workflow for their evaluation.
Caption: Proposed ROS-mediated mitochondrial apoptosis pathway.
Caption: Workflow for evaluating a novel anticancer compound.
Conclusion
The protocols and data presentation formats provided in these application notes offer a standardized approach to the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, pro-apoptotic activity, and effects on the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. The investigation of underlying molecular mechanisms, such as the modulation of key signaling pathways, will be crucial for its further development. The provided diagrams offer a visual representation of a potential mechanism of action and a logical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chembk.com [chembk.com]
- 6. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
Welcome to the technical support center for the synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help improve the yield and purity of your synthesis. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to support your research endeavors.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Suboptimal Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions. 3. Degradation of Reactants: The isothiocyanate or hydrazine hydrate may have degraded due to improper storage or handling. 4. Moisture Contamination: The presence of excessive water can lead to hydrolysis of the isothiocyanate. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reflux period. A modest increase in temperature, if the solvent allows, can also enhance the reaction rate. 2. Solvent Optimization: Anhydrous ethanol or methanol are commonly effective solvents for this reaction.[1][2] Ensure the solvent is of high purity and dry. 3. Verify Reactant Quality: Use freshly opened or properly stored reagents. The 3,5-bis(trifluoromethyl)phenyl isothiocyanate is sensitive to moisture and should be handled accordingly.[3] 4. Use Anhydrous Conditions: While hydrazine hydrate contains water, ensure all glassware is thoroughly dried and use an anhydrous reaction solvent to minimize side reactions. |
| Impure Product (Multiple Spots on TLC) | 1. Presence of Unreacted Starting Materials: The reaction did not go to completion, or the stoichiometry was incorrect. 2. Formation of Side Products: Potential side products include 1,5-disubstituted carbohydrothiamides or products from the reaction of hydrazine with impurities in the isothiocyanate. 3. Product Degradation: Excessive heat or prolonged reaction times can sometimes lead to the degradation of the desired product. | 1. Stoichiometric Control & Purification: Use a slight excess of hydrazine hydrate (1.1 to 1.2 equivalents) to ensure complete consumption of the isothiocyanate. The crude product can be washed with a non-polar solvent like diethyl ether to remove unreacted isothiocyanate.[1] 2. Optimize Reaction Conditions: Running the reaction at a controlled temperature (e.g., gentle reflux) can minimize the formation of side products. Dropwise addition of the isothiocyanate to the hydrazine solution can also help. 3. Purification by Recrystallization: Recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture, is a highly effective method for purifying 4-aryl-3-thiosemicarbazides.[4] |
| Difficulty in Product Isolation/Precipitation | 1. High Product Solubility: The product may be too soluble in the reaction solvent, even at lower temperatures. 2. Insufficient Cooling: The reaction mixture may not have been cooled to a low enough temperature to induce crystallization. | 1. Solvent Modification: If the product does not precipitate upon cooling, the reaction mixture can be poured into ice-cold water to induce precipitation.[1] 2. Concentration and Cooling: Partially remove the solvent under reduced pressure to create a more concentrated solution, then cool in an ice bath to promote crystallization. |
| Colored Impurities in Final Product | 1. Impurities in Starting Materials: Colored impurities in the 3,5-bis(trifluoromethyl)phenyl isothiocyanate can carry through to the final product. 2. Side Reactions: Certain side reactions can produce colored byproducts. | 1. Charcoal Treatment: During recrystallization, the hot solution can be treated with a small amount of activated charcoal to adsorb colored impurities.[4] Filter the hot solution through celite to remove the charcoal before allowing it to cool. 2. Thorough Purification: Ensure the recrystallization process is performed carefully to exclude impurities in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic addition mechanism. The terminal nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 3,5-bis(trifluoromethyl)phenyl isothiocyanate. This is followed by a proton transfer to yield the final thiosemicarbazide product. The electron-withdrawing trifluoromethyl groups on the phenyl ring increase the electrophilicity of the isothiocyanate carbon, facilitating the reaction.
Q2: Why is ethanol or methanol a good solvent choice for this reaction?
A2: Ethanol and methanol are effective solvents for this synthesis because they readily dissolve both the hydrazine hydrate and the aryl isothiocyanate, creating a homogeneous reaction mixture.[5] They are also relatively inert under the reaction conditions and have boiling points suitable for gentle reflux to drive the reaction to completion.
Q3: Can other hydrazine sources be used instead of hydrazine hydrate?
A3: Yes, other hydrazine sources like anhydrous hydrazine or hydrazine salts (e.g., hydrazine sulfate) can be used. However, hydrazine hydrate is often preferred due to its liquid form, which makes it easier to handle, and its common availability. If using a hydrazine salt, a base would need to be added to the reaction mixture to generate the free hydrazine nucleophile.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[4]
-
Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons and the N-H protons of the thiosemicarbazide backbone.
-
¹³C NMR: Will show signals for the carbon atoms in the aromatic ring, the trifluoromethyl groups, and the C=S carbon.
-
FTIR: Will exhibit characteristic absorption bands for N-H stretching, C=S stretching, and aromatic C-H bonds.
-
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula.
Q5: What are the primary safety precautions to consider during this synthesis?
A5:
-
Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a lachrymator and is harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with proper PPE.
-
The reaction may be exothermic. Use controlled addition of reagents and have a cooling bath on standby.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | 271.18 | 10 | 2.71 g |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 12 | ~0.75 mL |
| Anhydrous Ethanol | - | - | 30 mL |
Procedure
-
Preparation of Hydrazine Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 30 mL of anhydrous ethanol. To this, add hydrazine hydrate (12 mmol, ~0.75 mL). Stir the solution at room temperature.
-
Addition of Isothiocyanate: Dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (10 mmol, 2.71 g) in a small amount of anhydrous ethanol and add it dropwise to the stirring hydrazine solution at room temperature over 10-15 minutes.
-
Reaction Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Product Isolation: After the reaction is complete (as indicated by the disappearance of the isothiocyanate spot on TLC), cool the reaction mixture to room temperature. A white precipitate should form. For maximum yield, cool the flask in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filtered crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and filter the hot solution. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizing the Workflow and Logic
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 23165-29-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
Welcome to the technical support center for the purification of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | - Incomplete removal of impurities. - Co-crystallization of impurities with the product. | - Perform a second recrystallization. - Try a different solvent system for recrystallization. A mixture of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water or hexane) may be effective. - Treat the hot solution with activated charcoal to remove colored impurities before crystallization. |
| Product "Oils Out" Instead of Crystallizing | - The solution is too concentrated. - The cooling process is too rapid. - Presence of impurities that inhibit crystal formation. | - Re-heat the solution to dissolve the oil, add more solvent to dilute the solution, and allow it to cool slowly. - Try a different solvent with a lower boiling point. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Persistent Yellow or Brown Color in Product | - Presence of colored impurities from the synthesis. - Oxidation of the thiosemicarbazide. | - Recrystallize the product, using activated charcoal during the process. - If oxidation is suspected, perform the purification under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (eluent). - Co-elution of impurities with similar polarity to the product. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound. - A gradient elution, gradually increasing the polarity of the eluent, may improve separation. - If impurities are still co-eluting, consider using a different stationary phase, such as alumina, or reverse-phase chromatography. |
| Low Yield After Purification | - Multiple purification steps leading to material loss. - Using an excessive amount of solvent during recrystallization. - Product loss on the column during chromatography. | - Minimize the number of purification steps where possible. - During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product. - Ensure complete elution of the product from the chromatography column by using a more polar solvent at the end of the run. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials such as 3,5-bis(trifluoromethyl)aniline and 3,5-bis(trifluoromethyl)phenyl isothiocyanate. Side products from the reaction of the isothiocyanate with any residual water or from the self-condensation of hydrazine can also be present.
Q2: What is the recommended starting point for purification of the crude product?
A2: Recrystallization is often the most effective initial purification method for 4-aryl-3-thiosemicarbazides. Ethanol is a commonly used solvent.[1] If the product is still impure after recrystallization, column chromatography is the next recommended step.
Q3: How can I effectively monitor the progress of my column chromatography?
A3: Thin Layer Chromatography (TLC) is the best method to monitor your column. Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Combine the fractions that contain only the pure product.
Q4: My compound is not very soluble in common recrystallization solvents. What should I do?
A4: For compounds with limited solubility, you can try a mixed solvent system. Dissolve your compound in a small amount of a "good" solvent where it is soluble (e.g., a polar solvent like acetone or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, e.g., a non-polar solvent like hexane or water) until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote crystallization.
Q5: How do I confirm the purity and identity of my final product?
A5: The purity of your this compound can be assessed by determining its melting point and by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or TLC. The identity and structural integrity of the compound should be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Experimental Protocols
Recrystallization Protocol
This is a general guideline; optimization may be required based on the impurity profile of your crude product.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Deionized water or hexane (as a potential anti-solvent)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and continue to add small portions while heating and stirring until the solid is completely dissolved.
-
If the solution has a noticeable color, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol
This protocol should be used if recrystallization does not provide a product of sufficient purity.
Materials:
-
Crude or partially purified this compound
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (or another suitable eluent system)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in hexane.
-
Dissolve the compound in a minimum amount of the eluent (or a slightly more polar solvent if necessary).
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to facilitate the elution of your compound.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: A decision-making diagram for troubleshooting common purification problems.
References
Technical Support Center: Crystallization of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide.
Troubleshooting Crystallization
This section addresses common issues encountered during the crystallization of this compound.
Problem 1: The compound "oils out" instead of crystallizing.
Question: My compound is forming an oil or liquid droplets in the crystallization solvent instead of solid crystals. What should I do?
Answer: "Oiling out" typically occurs when the melting point of the compound is lower than the temperature of the solution, or when the solution is supersaturated. Here are several strategies to address this issue:
-
Reduce the Solution Temperature: Dissolve the compound at a slightly lower temperature to prevent it from melting in the solvent.
-
Use a Higher Boiling Point Solvent: Select a solvent with a boiling point that is lower than the melting point of your compound (mp 158-160°C).
-
Add an Anti-Solvent: To a solution of your compound in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which it is less soluble) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. This can help to induce crystallization upon slow cooling.
-
Lower the Concentration: The solution may be too concentrated. Add a small amount of additional solvent to the heated solution to reduce the saturation and then allow it to cool slowly.
Problem 2: No crystals form, even after cooling.
Question: I've allowed my solution to cool for an extended period, but no crystals have formed. What steps can I take to induce crystallization?
Answer: A lack of crystal formation is often due to either insufficient supersaturation or a high energy barrier for nucleation. The following techniques can help induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: If available, add a single, small crystal of pure this compound to the supersaturated solution. This will act as a template for crystal growth.
-
-
Increase Supersaturation:
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over time. This will gradually increase the concentration of the compound.
-
Reduce Solvent Volume: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again.
-
-
Solvent System Optimization: The chosen solvent may not be ideal. A systematic solvent screening is recommended to find a solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Problem 3: The resulting crystals are very small or needle-like.
Question: I've managed to obtain crystals, but they are very fine needles or a microcrystalline powder. How can I grow larger, higher-quality crystals?
Answer: The formation of small or needle-like crystals is often a result of rapid crystallization due to high supersaturation. To encourage the growth of larger crystals, the rate of crystallization needs to be slowed down.
-
Decrease the Rate of Cooling: Allow the solution to cool to room temperature as slowly as possible. This can be achieved by insulating the flask (e.g., with glass wool or by placing it in a Dewar flask). Once at room temperature, move the flask to a refrigerator and then to a freezer to further decrease the temperature gradually.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a less supersaturated solution upon cooling, favoring the growth of fewer, larger crystals.
-
Minimize Agitation: Avoid disturbing the solution as it cools. Vibrations can lead to the formation of many small crystals instead of the growth of larger ones.
Problem 4: The purity of the compound does not improve after crystallization.
Question: I've recrystallized my compound, but the purity has not significantly increased. What could be the issue?
Answer: If the purity of your compound does not improve, it may be due to the co-crystallization of impurities or an inappropriate choice of solvent.
-
Solvent Selection: The impurity may have similar solubility properties to your compound in the chosen solvent. A different solvent or solvent system may be more effective at excluding the impurity from the crystal lattice.
-
Multiple Recrystallizations: For compounds with significant impurities, a single crystallization may not be sufficient. A second recrystallization from the same or a different solvent system may be necessary.
-
Washing: Ensure the crystals are thoroughly washed with a small amount of cold crystallization solvent after filtration to remove any residual mother liquor containing impurities.
Frequently Asked Questions (FAQs)
Q1: What are some suitable starting solvents for the crystallization of this compound?
A1: While the ideal solvent must be determined experimentally, a good starting point for a compound with aromatic and trifluoromethyl groups, as well as a polar thiosemicarbazide moiety, would be polar aprotic solvents or alcohols. Consider solvents such as ethanol, methanol, isopropanol, acetone, or ethyl acetate. Mixtures of a good solvent with an anti-solvent (e.g., ethanol/water, acetone/hexane) can also be effective.
Q2: How can I perform a systematic solvent screening?
A2: A systematic approach to finding a suitable crystallization solvent involves the following steps:
-
Place a small amount of your compound (a few milligrams) into several small test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent and observe the solubility.
-
If the compound dissolves when hot, allow the solution to cool to room temperature and then place it in an ice bath. Observe if crystals form.
-
The ideal solvent will dissolve the compound when hot but not at room temperature, and will produce good quality crystals upon cooling.
Q3: What is the purpose of the trifluoromethyl groups on the phenyl ring?
A3: The two trifluoromethyl groups on the phenyl ring are strong electron-withdrawing groups. They significantly influence the electronic properties of the molecule, increasing its acidity and affecting its intermolecular interactions. These bulky groups can also influence the crystal packing.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: As with any chemical, you should consult the Safety Data Sheet (SDS) for this compound. General laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Experimental Protocols & Data
Table 1: Solvent Screening for Crystallization
| Solvent System | Room Temperature Solubility | Hot Solubility (near boiling) | Crystal Formation on Cooling | Observations |
| Ethanol | Sparingly soluble | Soluble | Yes | Tends to form fine needles. |
| Methanol | Sparingly soluble | Soluble | Yes | Similar to ethanol. |
| Isopropanol | Slightly soluble | Soluble | Yes | May yield larger crystals with slow cooling. |
| Acetone | Soluble | Very Soluble | No | Too soluble for single-solvent crystallization. |
| Ethyl Acetate | Soluble | Very Soluble | No | Too soluble. |
| Toluene | Insoluble | Sparingly soluble | Poor | Not an ideal solvent. |
| Hexane | Insoluble | Insoluble | No | Can be used as an anti-solvent. |
| Ethanol/Water | Sparingly soluble | Soluble | Yes | Good for growing larger crystals by slow addition of water as an anti-solvent. |
| Acetone/Hexane | Soluble | Very Soluble | Yes | Good for vapor diffusion or anti-solvent addition. |
Note: This table provides expected solubility behavior based on the structure of the compound and is a guide for initial solvent screening. Actual results may vary.
Protocol 1: Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., isopropanol) to the crude this compound until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in a refrigerator, and then in a freezer to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Vapor Diffusion
-
Preparation of the Inner Vial: Dissolve the compound in a small amount of a relatively volatile good solvent (e.g., acetone) in a small, open vial.
-
Preparation of the Outer Chamber: Place the inner vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar). Add a layer of a less volatile anti-solvent (e.g., hexane) to the bottom of the outer chamber, ensuring the level is below the top of the inner vial.
-
Diffusion: Over time, the more volatile solvent from the inner vial will evaporate and mix with the anti-solvent in the outer chamber, while the anti-solvent vapor will diffuse into the inner vial. This slow change in solvent composition will gradually decrease the solubility of the compound, promoting slow crystal growth.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: General experimental workflow for crystallization.
stability issues of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
The stability of thiosemicarbazide derivatives like this compound in solution can be influenced by several factors:
-
pH of the solution: The thiosemicarbazide moiety contains basic nitrogen atoms and an acidic thioamide proton, making its stability pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
-
Solvent Composition: The choice of solvent is critical. While some thiosemicarbazides are synthesized in alcohols like ethanol, their long-term stability can vary in different solvent systems (e.g., DMSO, water, or aqueous buffers).[1][2][3] Theoretical studies on related imidazole-thiosemicarbazides suggest that solubility and stability can be solvent-dependent, with less polar solvents like cyclohexane showing better stabilizing effects in some cases.[4][5]
-
Presence of Oxidizing or Reducing Agents: The thiol group in the thiosemicarbazide structure can be susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen can lead to the formation of disulfide bridges or other oxidation products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4][5] For optimal stability, solutions should generally be stored at low temperatures.
-
Light Exposure: Photodegradation can be a concern for many organic molecules. It is advisable to protect solutions from light, especially during long-term storage.
-
Presence of Metal Ions: Thiosemicarbazides are known to be excellent chelating agents for metal ions.[1][6][7] The formation of metal complexes can alter the stability and reactivity of the compound.
Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?
A color change in the solution is often an indicator of chemical degradation or interaction. Potential causes include:
-
Oxidation: Oxidation of the thiosemicarbazide moiety can lead to the formation of colored byproducts.
-
Degradation: The breakdown of the molecule into smaller, conjugated systems can result in a colored solution.
-
Complexation with Trace Metals: If your solvent or container has trace metal ion contaminants, the formation of a colored metal complex could be the reason for the color change.[1][7]
To troubleshoot this, it is recommended to prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using high-purity solvents and metal-free containers can help rule out metal complexation.
Q3: My compound seems to be precipitating out of solution. Is this a stability issue?
Precipitation is not always a sign of chemical instability (degradation), but it can be a significant experimental issue. Here are some possible reasons and troubleshooting steps:
-
Poor Solubility: this compound may have limited solubility in your chosen solvent, especially at higher concentrations or lower temperatures.
-
Change in Solvent Composition: If you are working with a mixed solvent system, evaporation of the more volatile component can lead to a decrease in solubility and subsequent precipitation.
-
Formation of an Insoluble Degradant: It is possible that a degradation product is less soluble than the parent compound and is precipitating.
To address this, you can try to determine the solubility of the compound in your solvent system beforehand. If solubility is an issue, consider using a different solvent or a co-solvent. To check if the precipitate is the original compound or a degradant, you can isolate the precipitate and analyze it using techniques like HPLC, LC-MS, or NMR.
Troubleshooting Guides
Guide 1: Investigating Unexpected Experimental Results
If you are encountering inconsistent or unexpected results in your experiments, it is crucial to assess the stability of your this compound solution.
Table 1: Troubleshooting Inconsistent Experimental Data
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| Decreased biological activity over time | Degradation of the active compound. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Analyze the new peaks by LC-MS to identify potential degradants. |
| Shift in UV-Vis absorbance maximum | Change in the chemical structure of the compound. | Re-run the UV-Vis spectrum and compare it to that of a freshly prepared solution. |
| Inconsistent dose-response curves | Inaccurate concentration due to degradation or precipitation. | Quantify the compound concentration in the solution using a validated analytical method before use. |
Guide 2: Preparing and Storing Stable Solutions
Proper preparation and storage are key to minimizing stability issues.
Table 2: Recommended Solvents and Storage Conditions
| Solvent | General Suitability | Recommended Storage | Considerations |
| Dimethyl Sulfoxide (DMSO) | Good for initial stock solutions. | Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | DMSO is hygroscopic; absorbed water can potentially affect stability. Use anhydrous DMSO. |
| Ethanol | Often used in synthesis.[2][3] | Store at low temperatures, protected from light. | Potential for reaction with acidic or basic impurities. |
| Aqueous Buffers | Dependent on pH and buffer components. | Prepare fresh for each experiment. | Stability is highly pH-dependent. Avoid buffers containing potentially reactive components. |
| Cyclohexane | Theoretical studies on similar compounds suggest good stability.[4][5] | Store at room temperature, protected from light. | Limited solubility for many polar compounds. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general method to monitor the stability of this compound in solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired solvent (e.g., DMSO, acetonitrile, or a mobile phase-compatible solvent) to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Store the vials under the conditions you want to test (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from one of the vials.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or the λmax).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
-
Look for the appearance of new peaks, which would correspond to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for thiosemicarbazides.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Turkish Journal of Analytical Chemistry » Submission » Synthesis and analytical applications of thiosemicarbazide derivative [dergipark.org.tr]
Technical Support Center: Overcoming Solubility Challenges of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide. This compound, due to its aromatic structure and trifluoromethyl groups, is expected to have low aqueous solubility, which can pose significant challenges for in vitro assays, formulation development, and other experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. The presence of a phenyl ring and two trifluoromethyl (-CF3) groups makes the molecule highly lipophilic (fat-loving) and hydrophobic (water-fearing).[1] These nonpolar regions of the molecule are not readily solvated by polar water molecules, leading to low solubility.
Q2: What is the first step I should take to solubilize this compound for an in vitro experiment?
A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with many biological assays at low final concentrations (typically <0.5%).[2][3]
Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several strategies to overcome this:
-
Lower the final concentration: If your experimental design allows, reducing the final concentration of the compound may keep it in solution.
-
Optimize DMSO concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4]
-
Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single one.[2]
-
Employ solubilizing excipients: Surfactants or cyclodextrins can be added to the aqueous medium to help keep the compound dissolved.
Q4: Are there alternative solvents to DMSO?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, dimethylformamide (DMF), and polyethylene glycol 400 (PEG 400).[2][5] The choice of solvent depends on the specific compound and the tolerance of your experimental system. Always include a vehicle control (the solvent alone at the same final concentration) in your experiments to account for any solvent effects.
Q5: Can I use pH adjustment to improve the solubility of this compound?
A5: Yes, pH modification can be a viable strategy if your compound has ionizable groups.[] The thiosemicarbazide moiety has protons that can be removed or added, suggesting that its solubility may be pH-dependent. For weakly acidic or basic compounds, adjusting the pH of the solution can increase the proportion of the ionized (and generally more soluble) form of the molecule.[]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in 100% DMSO. | The compound may have extremely low solubility even in strong organic solvents, or the concentration is too high. | Try gentle warming (e.g., 37°C) or sonication to aid dissolution.[3] If it still doesn't dissolve, a lower stock concentration may be necessary. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | The compound has very low kinetic solubility in the aqueous environment. | Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing. Consider using a solubilizing excipient like a surfactant or cyclodextrin in the aqueous buffer before adding the compound. |
| A cloudy suspension forms over time after dilution. | The compound is precipitating out of the supersaturated solution. | This indicates that the kinetic solubility is higher than the thermodynamic (long-term) solubility. For short-term experiments, this may be acceptable. For longer experiments, a formulation approach (e.g., with cyclodextrins or surfactants) is needed to maintain solubility. |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution, such as incomplete dissolution or precipitation. | Ensure the stock solution is fully dissolved before each use. Visually inspect for any precipitate. Prepare fresh dilutions for each experiment. |
| Cell toxicity or assay interference is observed. | The solvent (e.g., DMSO) concentration is too high, or the solvent itself is interfering with the assay. | Reduce the final solvent concentration to the lowest effective level (e.g., <0.1% for DMSO). Always include a vehicle control to differentiate between compound and solvent effects.[4] |
Quantitative Data on Solubility Enhancement (Illustrative Examples)
The following tables provide hypothetical but realistic data on the solubility enhancement of a compound with properties similar to this compound.
Table 1: Effect of Co-solvents on Aqueous Solubility
| Co-solvent | Concentration (% v/v) in Water | Apparent Solubility (µg/mL) | Fold Increase |
| None (Water) | 0% | 0.5 | 1 |
| DMSO | 1% | 10 | 20 |
| Ethanol | 5% | 8 | 16 |
| PEG 400 | 10% | 25 | 50 |
| PEG 400 | 20% | 60 | 120 |
Table 2: Effect of Cyclodextrins on Aqueous Solubility
| Cyclodextrin | Concentration (mM) in Water | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.5 | 1 |
| β-Cyclodextrin | 10 | 15 | 30 |
| HP-β-Cyclodextrin | 10 | 50 | 100 |
| HP-β-Cyclodextrin | 20 | 95 | 190 |
Table 3: Effect of Surfactants on Aqueous Solubility
| Surfactant | Concentration (% w/v) in Water | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.5 | 1 |
| Tween 80 | 0.1% | 40 | 80 |
| Tween 80 | 0.5% | 150 | 300 |
| Poloxamer 188 | 0.5% | 90 | 180 |
| Poloxamer 188 | 1.0% | 170 | 340 |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[3]
-
Mixing: Vortex the tube gently until the compound is completely dissolved.[3]
-
Assistance (if needed): If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes or warm it briefly to 37°C.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Solubilization using a Co-solvent System (PEG 400)
-
Prepare Co-solvent Vehicle: Prepare a solution of PEG 400 in water at the desired concentration (e.g., 20% v/v).[7]
-
Dissolve Compound: Directly dissolve the weighed compound in the PEG 400/water vehicle to the desired final concentration.
-
Mixing: Vortex thoroughly. Sonication may be used to aid dissolution.
-
Use: Use this solution directly in your experiment, ensuring the final concentration of PEG 400 is compatible with your assay.
Protocol 3: Solubilization using Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous buffer of choice to the desired concentration (e.g., 20 mM).[8]
-
Add Compound: Add an excess amount of solid this compound to the cyclodextrin solution.
-
Equilibration: Shake or stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separation: Centrifuge or filter the suspension to remove the undissolved compound.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 4: Solubilization using a Surfactant
-
Prepare Surfactant Solution: Prepare a solution of a non-ionic surfactant, such as Tween 80 or Poloxamer 188, in your aqueous buffer at a concentration above its critical micelle concentration (CMC) (e.g., 0.5% w/v).[9][10]
-
Prepare Compound Stock: Prepare a concentrated stock of the compound in DMSO as described in Protocol 1.
-
Dilution: While vortexing the surfactant solution, slowly add the DMSO stock to achieve the final desired compound concentration. The final DMSO concentration should be kept to a minimum.
-
Observation: Visually inspect the solution for any signs of precipitation.
Visualizations
Caption: General workflow for selecting a solubilization strategy.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. PEG 400: Significance and symbolism [wisdomlib.org]
- 7. scispace.com [scispace.com]
- 8. alzet.com [alzet.com]
- 9. researchgate.net [researchgate.net]
- 10. tarjomefa.com [tarjomefa.com]
optimizing reaction conditions for 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing 4-aryl-3-thiosemicarbazides, including the title compound, is the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate.[1] For this specific compound, the synthesis involves reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate, typically in a solvent like ethanol or methanol.[1]
Q2: What are the critical reaction parameters to control during the synthesis?
Key parameters to monitor and optimize include:
-
Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating.[2] Excessive heat should be avoided as it can lead to the degradation of the product or the formation of byproducts.
-
Solvent Choice: Anhydrous ethanol or methanol are common solvents for this reaction.[1][3] The choice of solvent can influence reaction rate and product solubility.
-
Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is often used to ensure complete conversion of the isothiocyanate.[4]
-
Reaction Time: The reaction time can vary from a few hours to overnight, and it is best monitored by Thin Layer Chromatography (TLC) to determine completion.[4]
Q3: How do the trifluoromethyl groups on the phenyl ring affect the reaction?
The two electron-withdrawing trifluoromethyl (CF3) groups on the phenyl ring increase the electrophilicity of the carbon atom in the isothiocyanate group (-N=C=S). This enhanced electrophilicity can lead to a faster reaction with the nucleophilic hydrazine. The presence of fluorine can also increase the metabolic stability and lipophilicity of the final compound.[5]
Q4: What are the recommended purification methods for the final product?
The product, being a solid, often precipitates out of the reaction mixture upon completion and cooling.[3] The primary purification method is recrystallization, commonly from ethanol or methanol.[3] Washing the filtered precipitate with cold solvent (e.g., ethanol or diethyl ether) helps remove unreacted starting materials and impurities.[5]
Q5: What are the common analytical techniques to characterize this compound?
The structure and purity of the synthesized compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are used to elucidate the chemical structure.[5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and C=O (if applicable in derivatives).[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the product.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded hydrazine hydrate. 2. Impure 3,5-bis(trifluoromethyl)phenyl isothiocyanate. 3. Suboptimal reaction temperature. 4. Insufficient reaction time. | 1. Use fresh, high-purity hydrazine hydrate. 2. Purify the isothiocyanate (e.g., by distillation) or use a new batch. 3. Optimize the temperature. While often run at room temperature, gentle heating (e.g., 40-50 °C) may be necessary. Monitor for degradation. 4. Monitor the reaction progress using TLC until the starting material is consumed. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, causing degradation. 2. Presence of water in the reaction mixture (can hydrolyze the isothiocyanate). 3. Excess hydrazine can lead to other reactions. | 1. Maintain a controlled, lower temperature. 2. Use anhydrous solvents and dry glassware. 3. Use a controlled stoichiometry of hydrazine hydrate (e.g., 1.1-1.2 equivalents). |
| Product Fails to Precipitate | 1. The product is soluble in the reaction solvent. 2. Insufficient cooling of the reaction mixture. 3. The concentration of the product is too low. | 1. Pour the reaction mixture into ice-cold water to induce precipitation. 2. Cool the reaction mixture in an ice bath for an extended period. 3. Remove some of the solvent under reduced pressure to concentrate the solution. |
| Difficulty in Purification | 1. Oily or sticky product. 2. Co-precipitation of impurities. | 1. Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. 2. Perform multiple recrystallizations from a suitable solvent system. Consider column chromatography if recrystallization is ineffective. |
| Inconsistent Spectroscopic Data | 1. Presence of residual solvent. 2. Impurities in the final product. 3. Product degradation. | 1. Dry the product thoroughly under vacuum. 2. Re-purify the compound. 3. Store the compound in a cool, dry, and dark place. Avoid prolonged exposure to high temperatures. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate (98% or higher)
-
Anhydrous Ethanol (or Methanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3,5-bis(trifluoromethyl)phenyl isothiocyanate in anhydrous ethanol.
-
While stirring, add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction may take several hours to complete. If the reaction is slow, gentle heating under reflux can be applied.
-
Upon completion of the reaction (as indicated by the disappearance of the isothiocyanate spot on TLC), cool the mixture to room temperature.
-
Further cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using NMR, IR, and melting point analysis.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
Caption: Potential mechanism of action for thiosemicarbazone derivatives.
References
dealing with impurities in 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and support information for handling impurities in 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide (CAS No: 38901-31-4) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities typically arise from the synthetic route. The common synthesis involves the reaction of 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene with hydrazine.[1] Therefore, the most probable impurities are unreacted starting materials or by-products from side reactions.
Q2: How can I perform a quick purity check of my sample?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment. A pure compound should ideally show a single spot. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of purity.[2] A sharp, well-defined melting point is also a strong indicator of high purity.[3]
Q3: What is the recommended general-purpose method for purifying this compound?
A3: Recrystallization is the most common and effective initial purification method for 4-aryl-3-thiosemicarbazides.[4] Ethanol or a mixture of ethanol and water is often a suitable solvent system. For impurities that are difficult to remove by recrystallization, column chromatography is recommended.[4]
Q4: My purified product has a persistent yellow or brown color. What is the cause and how can I fix it?
A4: A persistent color often indicates the presence of oxidized impurities or trace amounts of colored by-products from the synthesis. Treating a solution of the crude product with activated charcoal before the hot filtration step in recrystallization can effectively remove these colored impurities.[4]
Q5: I am struggling to induce crystallization during the purification process. What should I do?
A5: If your compound "oils out" or fails to crystallize, you can try several techniques. Scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites. Alternatively, adding a "seed" crystal from a previously purified batch can induce crystallization. Slow cooling of the solution, first to room temperature and then in an ice bath, can also promote the formation of larger, purer crystals.[4]
Q6: How should I properly store this compound to prevent degradation?
A6: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] It is important to protect it from moisture, direct sunlight, and air to prevent degradation and the formation of new impurities.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in Analytical Spectra (NMR, HPLC) | - Residual starting materials (e.g., 3,5-bis(trifluoromethyl)aniline, hydrazine).- Unreacted intermediates (e.g., 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene).- Solvent residue. | - Perform another recrystallization.- If impurities persist, use column chromatography for separation.- Dry the sample under a high vacuum to remove residual solvents. |
| Product "Oils Out" During Recrystallization | - The solution is too concentrated.- The rate of cooling is too fast.- Presence of impurities depressing the melting point. | - Add more solvent to create a more dilute solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- If the problem persists, purify by column chromatography first to remove impurities.[4] |
| Low Yield After Purification | - Incomplete precipitation during synthesis.- Using too much solvent during recrystallization.- Premature crystallization during hot filtration. | - Ensure the reaction has gone to completion using TLC.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Pre-heat the filtration funnel and flask to prevent the product from crashing out of the solution prematurely. |
| Broad Melting Point Range | - Presence of impurities. | - A broad melting point range indicates an impure sample. The compound requires further purification, such as additional recrystallizations or column chromatography. |
| Discolored Final Product (Yellow/Brown) | - Oxidation of the product.- Presence of colored impurities from the reaction. | - During recrystallization, add a small amount of activated charcoal to the hot solution and filter it through celite to remove the charcoal and adsorbed impurities before cooling.[4]- Perform purification steps under an inert atmosphere.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic procedures for similar compounds.[1]
-
Step 1: Formation of Isothiocyanate. Dissolve 3,5-Bis(trifluoromethyl)aniline in a suitable solvent like toluene. Add carbon disulfide (CS₂) and a base such as DABCO. Stir at room temperature. The intermediate dithiocarbamate salt will precipitate.
-
Step 2: Conversion to Isothiocyanate. Collect the precipitate and redissolve it in a solvent like dichloromethane (CH₂Cl₂). Add a reagent like di-tert-butyl dicarbonate (Boc₂O) and warm gently until gas evolution ceases. Remove the solvent in vacuo to obtain crude 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene.
-
Step 3: Formation of Thiosemicarbazide. Dissolve the crude isothiocyanate in a solvent such as THF and cool in an ice bath. Slowly add an aqueous solution of hydrazine hydrate.
-
Step 4: Isolation. Stir the reaction mixture, allowing it to warm to room temperature. The product will precipitate out of the solution. Collect the crude product by vacuum filtration, wash with cold water and a small amount of cold solvent, and air dry.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[4]
-
Optional (for colored impurities): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat briefly.[4]
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under a vacuum to remove all residual solvent.
Protocol 3: Purity Assessment by Thin Layer Chromatography (TLC)
-
Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot the dissolved sample onto a TLC plate (silica gel).
-
Place the plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). A pure sample should ideally show a single spot. Calculate the Rf value for comparison.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for Synthesis and Purification.
Impurity Troubleshooting Logic
Caption: Decision Tree for Troubleshooting Impurities.
References
- 1. rsc.org [rsc.org]
- 2. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. lobachemie.com [lobachemie.com]
Technical Support Center: 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
This technical support guide is intended for researchers, scientists, and drug development professionals using 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C9H7F6N3S.[1][2] It belongs to the thiosemicarbazide class of compounds, which are known for a wide range of biological activities. Due to its chemical structure, featuring a thiocarbonyl group and trifluoromethylphenyl moieties, it has the potential to participate in various chemical and biological interactions that can lead to assay interference.
Q2: How should I prepare stock solutions of this compound to avoid solubility issues?
Due to the presence of two trifluoromethyl groups and a phenyl ring, this compound is expected to have low solubility in aqueous solutions.
-
Recommended Solvent: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Procedure: Ensure the compound is fully dissolved before making serial dilutions. For working solutions, dilute the DMSO stock into your aqueous assay buffer.
-
Solvent Concentration: Always maintain a consistent final concentration of the organic solvent (e.g., <0.5% DMSO) across all wells, including vehicle controls, to avoid solvent-induced artifacts.
-
Precipitation: Visually inspect your assay plates for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, you may need to lower the final compound concentration or slightly increase the percentage of organic solvent, ensuring it remains within a range that does not affect the assay's performance.
Q3: What are the primary mechanisms by which this compound might interfere with my assay?
While specific data on this exact molecule is limited, compounds of this class can interfere with assays through several common mechanisms:
-
Colloidal Aggregation: Many small molecules with poor aqueous solubility can form aggregates at micromolar concentrations.[3][4] These aggregates can sequester and denature proteins, leading to non-specific inhibition that is often mistaken for genuine activity.[3][4]
-
Redox Cycling: The thiosemicarbazide moiety and the electron-withdrawing trifluoromethyl groups may allow the compound to participate in redox cycling. In the presence of reducing agents (like DTT, common in assay buffers) and oxygen, the compound can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[5] These ROS can damage proteins and interfere with assay readouts, particularly in assays with redox-sensitive components.[5][6]
-
Chemical Reactivity: The thiocarbonyl group (C=S) can be reactive, potentially forming covalent bonds with nucleophilic residues (like cysteine) on proteins. This can lead to irreversible, non-specific inhibition.
-
Interference with Detection: The compound may interfere with the assay's detection method. For example, it could be intrinsically fluorescent at the wavelengths used for detection or it could quench the fluorescence of a reporter molecule.
Q4: How should I store this compound to ensure its stability?
To maintain the integrity of this compound:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.
-
Stock Solutions: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When thawing an aliquot, bring it to room temperature completely and vortex gently before use.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Action |
| Compound Precipitation | 1. Visual Inspection: Carefully inspect the wells under a microscope for any signs of precipitate. 2. Reduce Concentration: Lower the final concentration of the compound in the assay. 3. Adjust Solvent: If possible, slightly increase the final DMSO concentration, ensuring it remains below the toxicity threshold for your system (typically <1%). |
| Inaccurate Pipetting | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Intermediate Dilutions: Avoid pipetting very small volumes (<1 µL) by preparing an intermediate dilution plate. |
| Incomplete Dissolution | 1. Ensure Complete Dissolution: Before making serial dilutions, ensure the compound is fully dissolved in the stock solution. Vortex thoroughly. |
Issue 2: Apparent Inhibition is Not Robust or Reproducible
If you observe activity that is difficult to confirm, consider the possibility of non-specific assay interference.
Troubleshooting Workflow: Is it Aggregation?
Aggregation is a very common cause of non-specific inhibition.[3] Aggregators often exhibit a steep dose-response curve and their activity is sensitive to the presence of detergents.
Caption: Workflow to identify aggregation-based assay interference.
Table 1: Example Data for Detergent-Based Aggregation Test
This table illustrates how the inhibitory potency (IC50) of a compound that works by aggregation is significantly reduced in the presence of a non-ionic detergent.
| Compound | IC50 without Triton X-100 | IC50 with 0.01% Triton X-100 | Fold Shift in IC50 | Interpretation |
| Test Compound | 2.5 µM | 45 µM | 18-fold | Likely Aggregator |
| Control (Non-aggregator) | 1.2 µM | 1.5 µM | 1.25-fold | Not an Aggregator |
Issue 3: Assay Signal is Unstable or Drifts Over Time
This could be indicative of redox cycling, where the compound generates reactive oxygen species (ROS) that accumulate and affect the assay components over time.[5]
Troubleshooting Workflow: Is it Redox Interference?
Caption: Workflow to identify redox-related assay interference.
Table 2: Example Data for Redox Interference Test
This table shows how the apparent activity of a redox-cycling compound is diminished by an agent that neutralizes the generated H₂O₂.
| Condition | % Inhibition by Test Compound | Interpretation |
| Standard Assay Buffer (with DTT) | 85% | Apparent Activity |
| Buffer + Catalase (20 µg/mL) | 12% | Likely Redox Cycler |
| Buffer + Denatured Catalase | 82% | Confirms enzyme activity is needed |
Experimental Protocols
Protocol 1: Centrifugation-Based Counter-Screen for Aggregation
This protocol helps determine if the observed activity is due to insoluble aggregates that can be removed by centrifugation.
-
Prepare Compound: Prepare the test compound in the final assay buffer at a concentration where it shows significant activity (e.g., 3x IC50).
-
Initial Incubation: Incubate this solution for 15 minutes at room temperature to allow aggregates to form.
-
Remove Aliquot 1: Take an aliquot of the supernatant for testing. This is your "pre-spin" sample.
-
Centrifugation: Centrifuge the remaining mixture at high speed (e.g., >15,000 x g) for 30 minutes at 4°C. Potential aggregates should form a pellet.
-
Remove Aliquot 2: Carefully collect the supernatant without disturbing the pellet. This is your "post-spin" sample.
-
Test Activity: Test the activity of the "pre-spin" and "post-spin" samples in your assay.
-
Analysis: A significant loss of activity in the "post-spin" sample compared to the "pre-spin" sample indicates that the active species was pelleted, strongly suggesting interference by aggregation.
Protocol 2: Testing for Redox Interference
This protocol uses a hydrogen peroxide-scavenging enzyme to diagnose interference from redox cycling.
-
Prepare Reagents:
-
Prepare your standard assay reaction mix.
-
Prepare a second reaction mix that is identical to the first but also contains a freshly prepared solution of catalase (a common antioxidant enzyme) at a final concentration of 10-20 µg/mL.
-
As a control, prepare a third mix containing heat-inactivated (denatured) catalase.
-
-
Run Assay: Set up your assay with three conditions for the test compound:
-
Condition A: Standard reaction mix.
-
Condition B: Reaction mix with active catalase.
-
Condition C: Reaction mix with denatured catalase.
-
-
Incubate and Read: Perform the assay according to your standard procedure and measure the results.
-
Analysis: If the apparent activity of your compound is significantly reduced or eliminated in the presence of active catalase (Condition B) but not with denatured catalase (Condition C), it strongly suggests that the compound's effect is mediated by the generation of hydrogen peroxide.[5][6]
References
- 1. chembk.com [chembk.com]
- 2. 4-[3,5-Di(trifluoromethyl)phenyl]-3-thiosemicarbazide: [transworldchemicals.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 5. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analytical Detection of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The fundamental properties of the compound are summarized in the table below. This information is crucial for calculating concentrations, preparing standards, and setting up mass spectrometry parameters.
Q2: What are the recommended primary analytical techniques for this compound?
A2: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended.[1] For structural confirmation and qualitative analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are appropriate.[2][3][4][5]
Q3: Which solvents are suitable for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for thiosemicarbazide derivatives for analytical purposes.[2] Due to the lipophilic nature of the bis(trifluoromethyl)phenyl group, the compound may have poor solubility in aqueous media.[1] For reversed-phase HPLC, it is critical that the final sample solution is miscible with the mobile phase to prevent precipitation in the system. A mixture of an organic solvent like acetonitrile or methanol with water is often a good starting point for sample diluent.
Q4: Are there any known stability or structural issues to be aware of during analysis?
A4: Yes. Thiosemicarbazide and thiosemicarbazone compounds can be susceptible to hydrolytic degradation and oxidation.[1] Furthermore, these molecules can exist in different tautomeric forms due to the migration of protons, which may influence chromatographic retention and peak shape.[6] It is recommended to use freshly prepared solutions and consider pH control in the mobile phase to ensure consistent results.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 38901-31-4 | [7][8] |
| Molecular Formula | C₉H₇F₆N₃S | [7] |
| Molecular Weight | 303.23 g/mol | [7][8] |
| Melting Point | 158-160 °C | [8] |
Troubleshooting Guides for HPLC & LC-MS Analysis
This section addresses common problems encountered during the analysis of this compound.
Symptom: Poor or No Signal Detected
Q: I am injecting my sample, but I see no peak or a very small peak. What should I do?
A: This issue can stem from several sources, from sample preparation to instrument settings.[9]
-
Check Sample Concentration: Ensure the sample concentration is within the detection limits of your instrument. Low analyte concentration is a common cause of weak signals.[9]
-
Verify Injection: Confirm that the autosampler is correctly drawing and injecting the sample. Check for leaks in the injection port or a faulty rotor.[10]
-
Detector Settings: For UV detection, ensure the wavelength is appropriate for the compound's chromophore. If using MS, verify that the ionization source parameters (e.g., capillary voltage, gas flow) are optimized and that you are monitoring the correct mass-to-charge ratio (m/z). Using the wrong detector type for the assay can also result in no peak.[10]
-
Mobile Phase Compatibility: If the analyte is eluting at the solvent front, it indicates that the mobile phase is too strong or the column is not providing retention.[10] Consider using a weaker mobile phase (higher aqueous content) or a different stationary phase.
Symptom: Poor Peak Shape (Tailing or Fronting)
Q: My chromatographic peak is tailing severely. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.[9][11]
-
Adjust Mobile Phase pH: The thiosemicarbazide moiety has basic nitrogen atoms that can interact with acidic silanol groups on the silica-based stationary phase. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can protonate the silanols and improve peak shape.[12]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try injecting a lower concentration or volume.[11]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can lead to poor peak shape.[9]
-
Column Health: Peak tailing can indicate a contaminated or degraded column. Try cleaning the column with a strong solvent wash or, if necessary, replace the column.[9]
Symptom: Inconsistent Retention Times
Q: The retention time for my analyte is shifting from one injection to the next. How can I stabilize it?
A: Retention time shifts suggest a problem with the mobile phase delivery or column equilibration.[9][10]
-
Pump Performance: Check the HPLC pump system for leaks, pressure fluctuations, or inconsistent flow rates.[9] Ensure proper degassing of the mobile phase to prevent air bubbles from entering the pump heads.[11]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffered solutions, can lead to significant shifts. Always prepare fresh mobile phase and ensure accurate measurements.[9]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. An insufficient equilibration time is a common cause of retention time drift.[10][11]
-
Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect solvent viscosity and retention.
Analytical Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common HPLC issues.
Caption: A logical workflow for diagnosing and resolving common HPLC problems.
Experimental Protocols
The following are suggested starting protocols for the analysis of this compound. Optimization will be required for specific applications and matrices.
Protocol 1: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to working concentrations (e.g., 1-100 µg/mL) using a 50:50 mixture of acetonitrile and water. Filter samples through a 0.45 µm syringe filter before injection if particulates are present.[9]
Protocol 2: LC-MS/MS Method
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same column and mobile phase conditions as described in Protocol 1. A faster gradient may be possible with UHPLC systems.
-
MS Source: Electrospray Ionization (ESI), operated in positive ion mode (to protonate the basic nitrogens).
-
Analyte Tuning: Infuse a standard solution (e.g., 1 µg/mL) of the compound directly into the mass spectrometer to determine the precursor ion (protonated molecule [M+H]⁺, expected m/z 304.0) and to optimize fragmentor voltage and collision energy for the most stable and abundant product ions.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode to monitor the transition from the precursor ion to the selected product ions. This provides high selectivity and sensitivity.
-
Typical MS Parameters (Starting Point):
-
Gas Temperature: 300-350 °C
-
Gas Flow: 8-12 L/min
-
Nebulizer Pressure: 35-50 psi
-
Capillary Voltage: 3500-4000 V
-
-
Sample Preparation: Same as for the HPLC-UV method, but ensure solvents and additives are MS-compatible (e.g., use formic acid instead of non-volatile buffers like phosphate). Use LC-MS grade solvents.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Heterocyclic thiosemicarbazones as fluorescent sensors for the selective recognition of cations in the aqueous phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | VSNCHEM [vsnchem.com]
- 8. 4-[3,5-Di(trifluoromethyl)phenyl]-3-thiosemicarbazide: [transworldchemicals.com]
- 9. labcompare.com [labcompare.com]
- 10. youtube.com [youtube.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
structure-activity relationship (SAR) studies of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide analogs
This guide provides a detailed comparison of the biological activities of a series of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide analogs, focusing on their structure-activity relationships (SAR). The following sections present quantitative data from biological assays, detailed experimental protocols for key methodologies, and visualizations of the experimental workflow and SAR.
Introduction to Thiosemicarbazides
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties. Their therapeutic potential often stems from their ability to chelate metal ions, which can be essential for the function of various enzymes. The core structure of this compound offers a versatile scaffold for chemical modification to optimize biological activity. This guide focuses on analogs where the aryl group attached to the N4 position is varied to understand its impact on efficacy.
Quantitative Biological Activity Data
The following table summarizes the anthelmintic and antibacterial activities of a series of 1-(3-trifluoromethylbenzoyl)-4-arylthiosemicarbazide analogs. While not an exact match to the requested core structure, this closely related series provides valuable insights into the SAR of thiosemicarbazides with a trifluoromethylphenyl moiety. The data includes the median lethal concentration (LC50) against the nematode Rhabditis sp. and the minimum inhibitory concentration (MIC) against various bacterial strains.
Table 1: Anthelmintic and Antibacterial Activity of 1-(3-trifluoromethylbenzoyl)-4-arylthiosemicarbazide Analogs
| Compound ID | 4-Aryl Substituent | Anthelmintic Activity (LC50, mg/mL) vs. Rhabditis sp. | Antibacterial Activity (MIC, µg/mL) vs. S. aureus ATCC 25923 | Antibacterial Activity (MIC, µg/mL) vs. S. aureus ATCC 43300 (MRSA) | Antibacterial Activity (MIC, µg/mL) vs. B. cereus ATCC 10876 |
| 3a | 3-chlorophenyl | 14.77 | >1000 | >1000 | >1000 |
| 3e | 3-fluorophenyl | Not Active | 31.25 | 31.25 | 7.81 |
Data sourced from a study on new thiosemicarbazide derivatives with multidirectional biological action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison with other studies.
A solution of the appropriate 4-arylthiosemicarbazide (0.01 mol) in 20 mL of anhydrous tetrahydrofuran (THF) was prepared. To this solution, 3-trifluoromethylbenzoyl chloride (0.01 mol) was added dropwise while stirring. The reaction mixture was stirred at room temperature for 24 hours. After completion of the reaction, the solvent was evaporated under reduced pressure. The resulting solid was washed with distilled water and recrystallized from ethanol to yield the final product.
The in vitro efficacy of the synthesized compounds was evaluated against the free-living nematode Rhabditis sp. The nematodes were cultured on a solid medium. The tested compounds were dissolved in dimethyl sulfoxide (DMSO) and then diluted with sterile water to final concentrations ranging from 0.1 to 20 mg/mL. A suspension of nematodes was added to each well of a 96-well plate containing the test compounds. The plates were incubated at 25°C for 24 hours. The viability of the nematodes was observed under a microscope, and the LC50 value was determined as the concentration of the compound that caused the death of 50% of the nematodes. Albendazole was used as a reference drug.
The antibacterial activity of the compounds was determined using the microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were dissolved in DMSO to prepare stock solutions. Serial twofold dilutions of the compounds were prepared in Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions were prepared from fresh cultures and adjusted to a concentration of 5 × 10^5 CFU/mL. An equal volume of the bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
The following diagrams illustrate the experimental workflow and the structure-activity relationships observed in this study.
Caption: Experimental workflow from synthesis to SAR analysis.
Comparative Efficacy of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide and Alternative AKR1C3 Inhibitors
For Immediate Release
A Detailed Comparative Analysis of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide Efficacy as an Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitor
This guide presents a comprehensive comparison of the inhibitory efficacy of this compound against the aldo-keto reductase 1C3 (AKR1C3) enzyme, benchmarked against other known inhibitors of this critical therapeutic target. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] Its overexpression is implicated in the progression of various cancers, including prostate and breast cancer, and is associated with the development of therapeutic resistance.[2][3] Consequently, the development of potent and selective AKR1C3 inhibitors is a significant focus of modern oncological research.
Comparative Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known AKR1C3 inhibitors. A lower IC50 value indicates greater potency.
| Compound | Compound Class | AKR1C3 IC50 (µM) | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity Index (vs. AKR1C2) |
| S07-2005 | AKR1C3 Inhibitor | 0.13 | 2.88 | 50.03 | 385 |
| Indomethacin | NSAID | 0.1 | >30 | >30 | >300 |
| Flufenamic Acid | NSAID | 0.051 | - | 0.357 | 7 |
| Compound 1o | N-Phenyl-Aminobenzoate | 0.038 | - | 1.064 | 28 |
| 2'-hydroxyflavone | Flavonoid | 0.3 | 6 | >30 | >100 |
Data sourced from a comparative guide on AKR1C3 inhibitors.[4]
Signaling Pathways of AKR1C3
AKR1C3 plays a crucial role in multiple signaling pathways that are central to cancer cell proliferation, survival, and resistance to therapy. Understanding these pathways is essential for the rational design of targeted inhibitors.
Caption: AKR1C3's role in androgen biosynthesis and prostaglandin metabolism.
Experimental Protocols
The determination of a compound's inhibitory activity against AKR1C3 is a critical step in its evaluation. A standardized in vitro enzyme inhibition assay is typically employed for this purpose.
AKR1C3 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AKR1C3.
Principle: The enzymatic activity of recombinant human AKR1C3 is measured by monitoring the change in the concentration of the cofactor NADPH. AKR1C3 catalyzes the oxidation or reduction of a substrate, which is coupled to the conversion of NADPH to NADP+ (or vice versa). The rate of this conversion, which can be measured spectrophotometrically by the change in absorbance at 340 nm, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the reaction rate.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Substrate (e.g., S-tetralol)
-
Cofactor (NADPH)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
Caption: General workflow for an AKR1C3 enzyme inhibition assay.
-
Reagent Preparation: Prepare stock solutions of the substrate, cofactor, and a serial dilution of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C3 enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and cofactor to each well.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[4]
Conclusion
While direct comparative data for this compound is currently limited, its structural class is of significant interest in the development of novel therapeutics. The provided framework for comparison against established AKR1C3 inhibitors, along with the detailed experimental protocols and pathway diagrams, offers a valuable resource for researchers in this field. Further studies are warranted to elucidate the specific efficacy and selectivity profile of this compound to fully understand its potential as a therapeutic agent.
References
Unveiling the Biological Potential of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide: A Comparative Guide to Target Validation
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for the biological target validation of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide. While a specific, validated biological target for this particular compound is not extensively documented in publicly available literature, this guide outlines potential biological activities and the experimental approaches to validate them, based on the known performance of structurally related thiosemicarbazide and thiosemicarbazone analogs.
Thiosemicarbazides are a class of compounds recognized for their wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The this compound scaffold presents a promising starting point for drug discovery, and this guide offers a pathway to elucidating its mechanism of action and validating its biological target.
Comparative Analysis of Biological Activities of Thiosemicarbazide Analogs
The following tables summarize the biological activities of various thiosemicarbazide derivatives, providing a reference for potential screening of this compound.
Table 1: Antimicrobial Activity of Representative Thiosemicarbazide Derivatives
| Compound/Analog | Target Organism | Activity (MIC/IC50) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | S. aureus ATCC 43300 (MRSA) | MIC: 15.63–31.25 µg/mL | [1] |
| 4-(3-fluorophenyl) derivative | B. cereus ATCC 10876 | MIC: 7.81 µg/mL | [1] |
| Furan-2-carbaldehyde thiosemicarbazone derivatives | Mycobacterium bovis | MIC: 0.39 μg/mL | [2] |
| Thiosemicarbazones with nitroimidazole moiety | Trichophyton mentagrophytes | MIC: ≤ 125 µg/mL | [3] |
Table 2: Anticancer Activity of Representative Thiosemicarbazone Derivatives
| Compound/Analog | Cell Line | Activity (IC50) | Reference |
| Thiosemicarbazone derivative 3m | C6 glioma, MCF7 breast cancer | IC50: 9.08 μg/mL (C6), 7.02-9.08 µg/mL (MCF7) | [4] |
| Di-pyridyl-thiosemicarbazone (DpT) antibody conjugates | MCF-7 breast cancer | IC50: 25.7 ± 5.5 nM | [5] |
| Quinazoline-thiosemicarbazone hybrid (TSC10) | Ea.hy926 (endothelial) | IC50: 1.12 µM | [6] |
Experimental Protocols for Biological Target Validation
To validate the biological target of this compound, a systematic approach involving a cascade of in vitro and in cellulo assays is recommended.
Initial Screening for Biological Activity
-
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microbial strain (e.g., bacteria or fungi).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth.
-
-
Anticancer Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
-
Target Identification and Validation
Should the initial screening reveal significant biological activity, the following steps can be undertaken to identify and validate the specific molecular target.
-
Enzymatic Assays: Based on the observed phenotype (e.g., anticancer activity), screen the compound against a panel of relevant enzymes. For instance, if the compound shows anti-proliferative effects, a kinase profiling screen could be performed.
-
Affinity Chromatography: Immobilize the compound on a solid support and use it as bait to pull down its binding partners from cell lysates. The bound proteins can then be identified by mass spectrometry.
-
Thermal Shift Assays (TSA): This technique measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates a direct interaction.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target in a cellular environment.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate a potential signaling pathway that could be targeted by thiosemicarbazide derivatives and a general workflow for target validation.
Caption: Potential mechanism of action via inhibition of a kinase signaling pathway.
Caption: A generalized workflow for the validation of a biological target.
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Trifluoromethylphenyl Thiosemicarbazide Isomers: A Guide for Researchers
A detailed examination of the synthesis, biological activity, and structure-activity relationships of ortho-, meta-, and para-trifluoromethylphenyl thiosemicarbazide derivatives.
Thiosemicarbazides are a versatile class of compounds extensively studied in medicinal chemistry for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The incorporation of a trifluoromethylphenyl group into the thiosemicarbazide scaffold can significantly influence its physicochemical properties and biological efficacy. This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of trifluoromethylphenyl thiosemicarbazide, summarizing key experimental data and outlining synthetic and analytical methodologies to aid researchers in drug discovery and development.
Synthesis of Trifluoromethylphenyl Thiosemicarbazide Isomers
The general synthetic route to trifluoromethylphenyl thiosemicarbazide isomers involves the reaction of a corresponding trifluoromethylphenyl isothiocyanate with hydrazine hydrate or the reaction of a trifluoromethylbenzoyl hydrazide with an appropriate isothiocyanate. The selection of the starting materials dictates the final position of the trifluoromethylphenyl group on the thiosemicarbazide backbone.
Caption: General workflow for the synthesis of trifluoromethylphenyl thiosemicarbazide isomers.
Comparative Biological Activity
Antibacterial Activity
Thiosemicarbazide derivatives have shown promising activity against a range of bacterial pathogens, particularly Gram-positive bacteria. The position of the trifluoromethyl group on the phenyl ring appears to play a role in the antibacterial potency.
Table 1: Antibacterial Activity of Trifluoromethylphenyl Thiosemicarbazide Isomers
| Isomer Position | Compound Structure | Test Organism | MIC (µg/mL) | Reference |
| Ortho (2-CF₃) | 1-(2-Fluorobenzoyl)-4-(2-trifluoromethylphenyl)thiosemicarbazide | Staphylococcus aureus (MRSA) | 7.82 - 31.25 | [1] |
| Meta (3-CF₃) | 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | [3] |
| Meta (3-CF₃) | 1-(3-Fluorobenzoyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide | Staphylococcus aureus (MRSA) | 7.82 - 31.25 | [1] |
| Para (4-CF₃) | 1-(4-Fluorobenzoyl)-4-(4-trifluoromethylphenyl)thiosemicarbazide | Staphylococcus aureus (MRSA) | 7.82 - 31.25 | [1] |
| Para (4-CF₃) | 1-(4-tert-butylphenyl)-4-(4-trifluoromethylphenyl)carbonylthiosemicarbazide | Not Reported | Not Reported | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.
A study on fluorobenzoylthiosemicarbazides revealed that derivatives with a trifluoromethylphenyl substituent at the N4 position exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 7.82 to 31.25 µg/mL.[1] In this series, the position of the trifluoromethyl group (ortho, meta, or para) on the N4-phenyl ring did not appear to drastically alter the activity range against MRSA.[1] Another study focusing on 1-(3-trifluoromethylbenzoyl)thiosemicarbazides found that a derivative with a 3-chlorophenyl group at the N4 position displayed a strong antibacterial effect against MRSA ATCC 43300 with an MIC of 3.9 µg/mL.[3]
Antifungal and Anthelmintic Activity
The biological activity of trifluoromethylphenyl thiosemicarbazides extends beyond antibacterial effects. However, the available data is limited and, in some cases, indicates a loss of activity.
Table 2: Antifungal and Anthelmintic Activity
| Isomer Position | Compound Structure | Biological Activity | Observation | Reference |
| Not Specified | Nitroimidazole thiosemicarbazide with a trifluoromethylphenyl moiety | Antifungal | Disappearance of antifungal properties | [5] |
| Meta (3-CF₃) | 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Anthelmintic | Showed anthelmintic activity against Rhabditis sp. | [2] |
One study on nitroimidazole-based thiosemicarbazides noted that the introduction of a trifluoromethylphenyl moiety resulted in a loss of antifungal activity.[5] Conversely, a derivative of 1-(3-trifluoromethylbenzoyl)thiosemicarbazide demonstrated anthelmintic properties.[2]
Structure-Activity Relationship (SAR) Discussion
Based on the available data, several structure-activity relationships can be inferred for trifluoromethylphenyl thiosemicarbazide isomers:
-
Antibacterial Activity: The trifluoromethylphenyl group, regardless of its position, appears to be a favorable substituent for antibacterial activity, particularly against Gram-positive bacteria like S. aureus. The specific substitution on the benzoyl ring also plays a crucial role in determining the overall potency.
-
Influence of Isomer Position: While one study on fluorobenzoyl derivatives did not show a dramatic difference between the ortho, meta, and para isomers in terms of their MIC range against MRSA, other studies on thiosemicarbazones with different substituents have shown that the isomer position can significantly impact biological activity.[5][6] For instance, in a series of nitro-substituted thiosemicarbazones, the meta isomer exhibited higher anti-bacterial activity than the ortho and para isomers.[6]
-
Antifungal Activity: The observation that the introduction of a trifluoromethylphenyl group led to the disappearance of antifungal activity in one series of compounds suggests that this substituent may not be universally beneficial for all biological targets.[5]
Experimental Protocols
General Synthesis of 1-Benzoyl-4-(trifluoromethylphenyl)thiosemicarbazides
A solution of the appropriate trifluoromethylphenyl isothiocyanate (1 mmol) in ethanol (10 mL) is added to a solution of the corresponding benzoyl hydrazide (1 mmol) in ethanol (15 mL). The reaction mixture is then refluxed for 2-4 hours. After cooling, the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product. The structure of the synthesized compound is typically confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium, and colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in Mueller-Hinton broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized thiosemicarbazide derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are then prepared in MHB in a 96-well microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Mechanisms of Action
While the precise molecular targets for many thiosemicarbazide derivatives are still under investigation, several potential mechanisms of action have been proposed.
Caption: Putative mechanisms of action for thiosemicarbazide derivatives.
Conclusion
The positional isomers of trifluoromethylphenyl thiosemicarbazide represent a promising area for the development of new therapeutic agents, particularly antibacterials. The available data suggests that the trifluoromethylphenyl moiety is a key pharmacophore, and its position on the phenyl ring can influence biological activity. However, the lack of direct comparative studies highlights a significant gap in the current research landscape. Future work should focus on the systematic synthesis and evaluation of all three isomers within a consistent molecular framework to provide a clearer understanding of their structure-activity relationships and to unlock their full therapeutic potential.
References
- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating In Vitro and In Vivo Efficacy of Thiosemicarbazide Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic requires rigorous validation. This guide provides a framework for correlating in vitro findings with in vivo outcomes for the versatile class of thiosemicarbazide derivatives, compounds noted for their broad spectrum of biological activities.
Thiosemicarbazides and their derivatives, thiosemicarbazones, are of significant interest in medicinal chemistry due to their demonstrated anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The core challenge lies in ensuring that the potent effects observed in controlled laboratory settings translate to complex biological systems. This guide will delve into the common experimental pathways for anticancer and antibacterial validation, presenting comparative data, detailed protocols, and visual workflows to aid in this critical cross-validation process.
Anticancer Activity: From Cell Lines to Xenograft Models
The initial screening of thiosemicarbazide derivatives for anticancer potential typically involves in vitro cytotoxicity assays against a panel of cancer cell lines. Compounds that show high potency and selectivity in these assays are then advanced to in vivo models to assess their therapeutic efficacy and safety in a living organism.
Comparative Analysis of In Vitro and In Vivo Anticancer Studies
The following table summarizes representative data for thiosemicarbazone derivatives, illustrating the correlation between in vitro cytotoxicity and in vivo tumor inhibition. It is important to note that a direct comparison is often challenging due to variations in experimental conditions across different studies.
| Compound Class/Example | In Vitro Assay | Cell Line(s) | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | Proliferation Assay | Murine M109 Lung Carcinoma | Not Specified | Murine M109 Lung Carcinoma Xenograft | 47% tumor growth reduction at 0.4 mg/kg | [3] |
| Quinoline-based Thiosemicarbazones | Cytotoxicity Assay | MGC-803 (Gastric Cancer) | Compound 5n: 0.93 µM | Not Specified in Snippet | Marked inhibition of cell migration and invasion in vitro | [4] |
| Steroidal Thiadiazolines | Cytotoxicity Assay | HeLa, K562, MDA-MB-361, MDA-MB-453, LS174, A549 | Compound 5a: High selectivity against malignant cell lines | Not Specified in Snippet | Showed ability to decrease angiogenesis in vitro | [5] |
Key Observation: While potent in vitro activity (low IC50 values) is a prerequisite, the in vivo efficacy depends on a multitude of factors including pharmacokinetics, bioavailability, and the tumor microenvironment. For instance, Dp44mT demonstrated a significant reduction in tumor growth in a mouse model, validating its in vitro potential.[3]
Experimental Protocols
In Vitro: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the thiosemicarbazide derivatives for a specified period, typically 24 to 72 hours.[4][7]
-
MTT Addition: Following incubation, the medium is removed, and a solution of MTT is added to each well. The plates are incubated for another few hours.[6]
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[8]
In Vivo: Xenograft Tumor Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating in vivo anticancer efficacy.[3]
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.[3]
-
Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. The thiosemicarbazide compound is administered (e.g., intravenously or orally) according to a specific dosing schedule.[3]
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.[3]
-
Toxicity Evaluation: The general health and body weight of the mice are monitored to assess any potential toxicity of the compound.
Visualizing the Workflow and Mechanism
Many thiosemicarbazone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death), often through mitochondria-mediated pathways.[9][10] They can chelate essential metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[11]
Antibacterial Activity: From MIC to Infection Models
The evaluation of thiosemicarbazides as antibacterial agents follows a similar trajectory, starting with in vitro susceptibility testing and progressing to in vivo infection models to determine their efficacy in a host setting.
Comparative Analysis of In Vitro and In Vivo Antibacterial Studies
The table below presents examples of thiosemicarbazide derivatives, comparing their in vitro activity against bacterial pathogens with their performance in in vivo infection models.
| Compound Class/Example | In Vitro Assay | Bacterial Strain(s) | In Vitro Efficacy (MIC) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound R91 | Broth Microdilution | Methicillin-resistant Staphylococcus aureus (MRSA) | < 1 µM to 25 µM | Murine Skin Infection | Effective clearance of intracellular infections | [12] |
| Compound 7 | Broth Microdilution | Mycobacterium tuberculosis, S. aureus | Equal MIC and MBC for M. tuberculosis | M. smegmatis replication study | Extension of replication process duration | [13] |
| Aryl Thiosemicarbazides | Broth Microdilution | Gram-positive and Gram-negative bacteria | Moderate activity against Gram-positive strains (MIC: 3.9–250 µg/mL) | Not Specified in Snippet | Not Applicable | [14] |
Key Observation: A low Minimum Inhibitory Concentration (MIC) is a strong indicator of potent antibacterial activity. For a compound to be effective in vivo, it must not only kill or inhibit the bacteria but also reach the site of infection at a sufficient concentration and remain active in the host environment. The successful use of compound R91 in a murine skin infection model demonstrates a positive correlation between its low MIC against MRSA and its in vivo efficacy.[12]
Experimental Protocols
In Vitro: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14][15]
-
Compound Dilution: A serial dilution of the thiosemicarbazide derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]
In Vivo: Murine Infection Model
Animal models of infection are crucial for evaluating the therapeutic potential of new antibacterial agents.
-
Induction of Infection: Mice are infected with a pathogenic bacterial strain. For example, in a skin infection model, a suspension of MRSA is injected subcutaneously or applied to a wound.[12]
-
Treatment: After a set period to allow the infection to establish, the animals are treated with the thiosemicarbazide compound, typically administered systemically (e.g., intraperitoneally) or topically.
-
Assessment of Bacterial Burden: At the end of the treatment period, the infected tissue is harvested, homogenized, and plated on agar to quantify the number of viable bacteria (colony-forming units, CFUs).
-
Efficacy Evaluation: The efficacy of the treatment is determined by comparing the bacterial burden in the treated group to that in an untreated or vehicle-treated control group.
Visualizing the Workflow and Mechanism
Thiosemicarbazides can act as antibacterial agents through various mechanisms, including the inhibition of essential bacterial enzymes like topoisomerase IV, which is crucial for DNA replication.[13]
Conclusion
The cross-validation of in vitro and in vivo data is a cornerstone of preclinical drug development. For thiosemicarbazide derivatives, a strong correlation between in vitro potency (low IC50 or MIC values) and in vivo efficacy has been demonstrated in numerous studies. However, discrepancies can and do arise due to complex physiological factors. Therefore, a systematic approach that combines robust in vitro screening with well-designed in vivo models is essential for identifying and advancing the most promising therapeutic candidates. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers to navigate this critical path in the development of novel thiosemicarbazide-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone-based selective proliferation inactivators inhibit gastric cancer cell growth, invasion, and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in vitro cytotoxic activities of new steroidal thiosemicarbazones and thiadiazolines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01516F [pubs.rsc.org]
- 6. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 10. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and in vitro antibacterial evaluation of some thiosemicarbazides and thiosemicarbazones [scirp.org]
A Comparative Guide to the Biological Activity of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide and its derivatives. The information is compiled from various studies to highlight structure-activity relationships in the realms of anticancer, antimicrobial, and enzyme inhibitory activities. While a direct head-to-head comparative study is not available in the reviewed literature, this guide synthesizes available data to offer insights into the potential of this class of compounds.
Anticancer Activity
Thiosemicarbazones, derivatives of thiosemicarbazides, have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to their ability to chelate metal ions, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase.[1][2] Studies have shown that certain thiosemicarbazone derivatives can induce apoptosis and inhibit tumor growth in various cancer cell lines.[1][3]
While specific data for derivatives of this compound is limited in the reviewed literature, the general anticancer potential of thiosemicarbazones is well-documented. For instance, various derivatives have shown potent cytotoxic activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and BxPC-3 (pancreatic cancer).[2][3]
Table 1: Anticancer Activity of Selected Thiosemicarbazone Derivatives (Illustrative Examples)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | [2] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | 5.8 | [2] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | [2] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | 0.6 | [2] |
| Doxorubicin (Standard) | HeLa | - | [2] |
| Cisplatin (Standard) | HeLa | - | [2] |
Note: The data in this table is for illustrative purposes to show the potential of thiosemicarbazones and are not direct derivatives of this compound.
Antimicrobial Activity
Thiosemicarbazide derivatives have been investigated for their antibacterial and antifungal properties. Their proposed mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division.[3]
One study reported the synthesis of a series of thiosemicarbazide derivatives and their evaluation against various bacterial strains. The results indicated that some derivatives exhibited potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[4] For example, a derivative, compound 3a, showed an MIC of 1.95 µg/mL against several Staphylococcus species.[4] Another compound, 3e, was most active against B. cereus with a MIC of 7.81 µg/mL.[4]
Table 2: Antibacterial Activity of Selected Thiosemicarbazide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a (4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide) | Staphylococcus spp. | 1.95 | [4] |
| 3a (4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide) | MRSA ATCC 43300 | 3.9 | [4] |
| 3e (1-(3-Trifluoromethylbenzoyl)-4-(3-fluorophenyl)thiosemicarbazide) | B. cereus ATCC 10876 | 7.81 | [4] |
| 3e (1-(3-Trifluoromethylbenzoyl)-4-(3-fluorophenyl)thiosemicarbazide) | MRSA ATCC 43300 | 15.63-31.25 | [4] |
Enzyme Inhibitory Activity: Tyrosinase Inhibition
Thiosemicarbazones have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine. The inhibitory mechanism is believed to involve the chelation of copper ions in the active site of the enzyme by the thiosemicarbazone scaffold.[5]
Several studies have reported thiosemicarbazone derivatives with strong tyrosinase inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range.[6] For instance, a derivative bearing a para-chlorophenyl moiety (compound 10g) was identified as a potent tyrosinase inhibitor with an IC50 value of 25.75 ± 0.19 µM.
Table 3: Tyrosinase Inhibitory Activity of Selected Thiosemicarbazone Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| Compound 10g (bearing para-chlorophenyl moiety) | 25.75 ± 0.19 | [7] |
| 4-hydroxybenzaldehyde thiosemicarbazone (monophenolase activity) | 0.76 | [6] |
| 4-hydroxybenzaldehyde thiosemicarbazone (diphenolase activity) | 3.80 | [6] |
| 4-dimethylaminobenzaldehyde-N-phenyl-thiosemicarbazone (diphenolase activity) | 0.80 | [6] |
| Kojic Acid (Standard) | - | [5] |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[12]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.[15][16]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[15]
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the microbial suspension.[15] Include growth and sterility controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Caption: Workflow of the broth microdilution method for MIC determination.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.[17][18]
Protocol:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound in a suitable buffer (e.g., sodium phosphate buffer, pH 6.8).[17]
-
Assay Reaction: In a 96-well plate, mix the tyrosinase enzyme solution with the test compound at various concentrations.[17]
-
Initiation of Reaction: Start the reaction by adding the L-DOPA substrate to the wells.[17]
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period.
-
Absorbance Measurement: Measure the formation of dopachrome, the colored product of the reaction, by reading the absorbance at approximately 475 nm at different time points.[17]
-
Data Analysis: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to the control (enzyme and substrate without inhibitor). Determine the IC50 value.
Caption: Workflow of the tyrosinase inhibition assay.
Signaling Pathway Involvement
Thiosemicarbazones have been reported to exert their biological effects through various signaling pathways. One of the key pathways implicated in the anti-inflammatory and anticancer activities of some thiosemicarbazone derivatives is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[19]
NF-κB is a family of transcription factors that regulate the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[20][21] In the canonical pathway, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[22] Upon stimulation by various signals (e.g., pro-inflammatory cytokines), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins.[22] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.[20][22] Some thiosemicarbazone complexes have been shown to inhibit the degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the inflammatory response.[19]
Caption: Overview of the canonical NF-κB signaling pathway and potential inhibition by thiosemicarbazones.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioquinoline derivatives conjugated to thiosemicarbazide as potent tyrosinase inhibitors with anti-melanogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Synthesized versus Commercial 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
In the realm of drug discovery and development, the purity and structural integrity of a compound are paramount. This guide provides a comparative spectroscopic analysis of laboratory-synthesized 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide against its commercially available counterpart. The objective is to offer researchers a baseline for verifying the identity and purity of this compound, which is a crucial step in ensuring the reliability and reproducibility of experimental results.
Spectroscopic Data Comparison
The following table summarizes the expected Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data for both synthesized and commercial this compound.
| Spectroscopic Technique | Synthesized this compound (Expected) | Commercial this compound (Expected) |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1620 (C=N stretching), ~1500 (C=C aromatic), ~1280 (C-F stretching), ~850 (C=S stretching)[2][4][5] | ~3400-3200 (N-H stretching), ~1620 (C=N stretching), ~1500 (C=C aromatic), ~1280 (C-F stretching), ~850 (C=S stretching) |
| ¹H NMR (ppm) | Chemical shifts for aromatic protons, NH, and NH₂ protons consistent with the structure.[1][2] | Sharp, well-defined peaks corresponding to aromatic protons, NH, and NH₂ protons with minimal impurity signals. |
| ¹³C NMR (ppm) | Resonances for aromatic carbons, trifluoromethyl carbons, and the thiocarbonyl carbon (C=S).[1][3] | Clean spectrum with distinct peaks for all carbon environments, including the characteristic downfield shift for the C=S carbon. |
| Mass Spectrometry (m/z) | Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of C₉H₇F₆N₃S.[6] | A prominent molecular ion peak with expected isotopic distribution and fragmentation pattern. |
Note: The synthesized product may exhibit broader peaks or additional minor signals in NMR spectra due to the presence of residual solvents or minor impurities. The commercial product is expected to have a cleaner spectrum, indicating higher purity.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are crucial for accurate comparison.
Synthesis of this compound (General Procedure):
A common method for synthesizing thiosemicarbazide derivatives involves the reaction of a corresponding isothiocyanate with hydrazine hydrate.[7]
-
Reaction Setup: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Hydrazine: Hydrazine hydrate (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[8]
-
Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.[8]
Spectroscopic Analysis:
-
FTIR Spectroscopy: The FTIR spectrum is typically recorded using the KBr pellet method or as a thin film on a salt plate.[4] The sample is scanned over a range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as DMSO-d₆.[1][4] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compound.[5][6]
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for comparing the spectroscopic data of the synthesized and commercial products.
Caption: Workflow for Spectroscopic Comparison.
This guide serves as a foundational tool for researchers working with this compound, enabling them to confidently assess the quality of their materials and proceed with their research with a higher degree of certainty.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 7. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Silico Docking of Thiosemicarbazide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antitubercular effects.[1] In silico molecular docking has emerged as a crucial tool in medicinal chemistry to predict the binding interactions and affinities of these analogs with various protein targets, thereby guiding the rational design of more potent and selective therapeutic agents.[1][2] This guide provides a comparative overview of the in silico docking performance of various thiosemicarbazide analogs against key biological targets, supported by experimental data from recent studies.
Comparative Docking Performance
The following tables summarize the in silico docking results for different series of thiosemicarbazide analogs against various protein targets. The binding energy or docking score indicates the predicted affinity of the ligand for the protein, with more negative values generally suggesting a stronger interaction.
Anticancer Targets
Table 1: Docking Performance against Cancer-Related Proteins
| Derivative Class | Target Protein (PDB ID) | Best Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| Isatin-triazole bis-thiosemicarbazone (5c) | PI3K (4TV3) | -10.3 | - | - |
| Thiosemicarbazone-indole derivative (Compound 22) | Androgen Receptor (5T8E) | -8.8 | - | - |
| Thiosemicarbazone-indole derivative (Compound 7) | Androgen Receptor (5T8E) | -8.5 | - | - |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | TGF-β1 | -32.13 | - | - |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | TGF-β1 | -42.34 | - | - |
| Semicarbazide derivative (4c) | Topoisomerase II (IZXN) | -8.1 | - | - |
| Semicarbazide derivative (4d) | Topoisomerase II (IZXN) | -7.9 | - | - |
| Thiosemicarbazide derivative (5d) | Topoisomerase II (IZXN) | -7.3 | - | - |
| Thiosemicarbazone derivatives | Topoisomerase IIβ | Favorable binding scores | Etoposide | Not specified |
Data sourced from multiple studies.[1][3][4][5][6]
Novel isatin–triazole based thiosemicarbazones have been investigated for their potential as anticancer agents, with molecular docking studies identifying phosphoinositide 3-kinase (PI3K) as a key therapeutic target.[3] Among the synthesized derivatives, 4-nitro substituted bis-thiosemicarbazone 5c demonstrated the highest binding energy of -10.3 kcal/mol, suggesting it could be a promising anticancer scaffold acting via PI3K signaling pathway inhibition.[3] In the context of prostate cancer, thiosemicarbazone-indole compounds have been analyzed for their activity against the androgen receptor, with compounds 7 and 22 showing strong binding scores of -8.5 kcal/mol and -8.8 kcal/mol, respectively.[4]
Antibacterial and Antitubercular Targets
Table 2: Docking Performance against Bacterial and Mycobacterial Proteins
| Derivative Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | In-vitro Activity (MIC) |
| 4-Aryl-3-thiosemicarbazide (2,4-Dichlorophenyl) | DNA Gyrase B (1KZN) | -6.5 | Not specified |
| 4-Aryl-3-thiosemicarbazide (4-Nitrophenyl) | DNA Gyrase B (1KZN) | -6.4 | Not specified |
| 4-Aryl-3-thiosemicarbazide (2-Nitrophenyl) | DNA Gyrase B (1KZN) | -6.3 | Not specified |
| 2-pyridine ring thiosemicarbazides | MtGS | Not specified | 7.81–31.25 µg/mL |
| Quinolinone-based thiosemicarbazones | DNA-gyrase, enoyl-acyl carrier protein reductase, ATP-synthase | Not specified | 0.13–0.17 µM against M. tuberculosis H37Rv |
Data sourced from multiple studies.[1][7][8]
Molecular docking studies have been instrumental in evaluating the potential of thiosemicarbazide derivatives as antibacterial and antitubercular agents. A series of 4-aryl-thiosemicarbazide derivatives were docked against bacterial DNA gyrase, revealing that substitutions on the phenyl ring significantly influence binding affinity.[7] For tuberculosis, Mycobacterium tuberculosis glutamine synthetase (MtGS) has been identified as a potential target, with docking studies indicating that the amino and carbonyl groups of the thiosemicarbazide spacer are crucial for interaction with the enzyme's active site.[1][8]
Experimental Protocols: In Silico Molecular Docking
The following provides a generalized methodology for the in silico docking studies cited in this guide. Specific parameters may vary between studies.
Protein Preparation
The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[1] Standard preparation involves:
-
Removal of water molecules and any co-crystallized ligands.[2]
-
Addition of polar hydrogen atoms.[1]
-
Assignment of charges and protonation states to amino acid residues.
Ligand Preparation
The 2D structures of the thiosemicarbazide analogs are drawn using chemical drawing software.[1] These are then converted to 3D structures and optimized to find the most stable conformation.[2] This process often involves:
-
Energy minimization using a suitable force field (e.g., MMFF94).[1]
-
Generation of different tautomers and ionization states where applicable.
Docking Simulation
Software such as AutoDock Vina, GOLD, or PyRx is commonly used to perform the docking calculations.[1][2][9] The general steps include:
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.[7]
-
Docking Algorithm: A conformational search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various binding poses of the ligand within the defined active site.[7]
-
Scoring Function: The binding affinity of each pose is estimated using a scoring function, which calculates a score or binding energy (e.g., in kcal/mol).[2][7] The pose with the most favorable score is selected as the predicted binding mode.
Analysis of Results
The docking results are analyzed to understand the binding interactions between the ligand and the protein. This includes identifying key intermolecular interactions such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Van der Waals forces
-
Pi-pi stacking
Visualizations
In Silico Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Proposed Mechanism of Action for Anticancer Thiosemicarbazones
Caption: Inhibition of key cancer-related proteins by thiosemicarbazones.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 3. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01937G [pubs.rsc.org]
- 4. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents [mdpi.com]
- 9. mdpi.com [mdpi.com]
Cytotoxicity Profile: 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide and its Analogs in Cancerous versus Normal Cell Lines
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of oncological research. Thiosemicarbazide derivatives have emerged as a promising class of compounds due to their wide range of pharmacological activities, including antitumor effects. This guide provides a comparative overview of the cytotoxicity of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide and its analogs, with a specific focus on their differential effects on cancerous and normal cell lines.
Quantitative Cytotoxicity Data
| Compound | Cancer Cell Line (SW620) IC50 (µM) | Normal Cell Line (V79) IC50 (µM) |
| 3-Trifluoromethylbenzoic acid hydrazide derivative (Compound 3a) | 69.02 ± 12.63 | >100 |
| Doxorubicin (Reference Compound) | 1.83 ± 0.10 | 0.46 ± 0.03 |
Data sourced from a study on new thiosemicarbazide derivatives with multidirectional biological action.[1][2]
The data indicates that the 3-trifluoromethylphenyl thiosemicarbazide derivative exhibits a degree of selectivity, being more cytotoxic to the SW620 cancer cells than to the normal V79 cells, which showed high viability even at concentrations exceeding 100 µM.[1] This suggests a favorable therapeutic window for this class of compounds. In contrast, the conventional chemotherapeutic drug Doxorubicin was highly toxic to both cancerous and normal cells.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of these thiosemicarbazide derivatives was predominantly conducted using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancerous (e.g., SW620) and normal (e.g., V79) cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the thiosemicarbazide compounds or a reference drug (e.g., Doxorubicin) and incubated for a specified period, typically 24 to 72 hours.[4]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[3]
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Visualizing the Experimental Workflow and Potential Mechanism of Action
To further elucidate the experimental process and the potential biological effects of these compounds, the following diagrams are provided.
References
Benchmarking 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide: A Comparative Guide for Preclinical Evaluation
For Immediate Release to the Scientific Community
This guide provides a framework for the preclinical benchmarking of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide against established therapeutic agents. Thiosemicarbazides are a class of compounds recognized for their broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The inclusion of trifluoromethyl groups in pharmaceutical agents is a known strategy to enhance metabolic stability and cellular uptake, suggesting the potential for heightened efficacy of this particular derivative.
This document outlines standardized experimental protocols and data presentation formats to facilitate a direct and objective comparison with currently available drugs, thereby providing a clear evaluation of the compound's therapeutic potential.
Comparative Analysis of Biological Activity
To comprehensively evaluate the efficacy of this compound, a direct comparison of its biological activity against standard therapeutic agents is essential. The following tables present a template for summarizing the quantitative data obtained from in vitro assays.
Table 1: In Vitro Anticancer Cytotoxicity
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | Data to be determined |
| This compound | MDA-MB-231 | Breast Adenocarcinoma | Data to be determined |
| This compound | A549 | Lung Carcinoma | Data to be determined |
| This compound | HCT116 | Colon Carcinoma | Data to be determined |
| Doxorubicin (Standard) | MCF-7 | Breast Adenocarcinoma | Reference value |
| Doxorubicin (Standard) | MDA-MB-231 | Breast Adenocarcinoma | Reference value |
| Doxorubicin (Standard) | A549 | Lung Carcinoma | Reference value |
| Doxorubicin (Standard) | HCT116 | Colon Carcinoma | Reference value |
Table 2: In Vitro Antibacterial Activity
| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 29213) | Gram-positive | Data to be determined |
| This compound | Bacillus subtilis (ATCC 6633) | Gram-positive | Data to be determined |
| This compound | Escherichia coli (ATCC 25922) | Gram-negative | Data to be determined |
| This compound | Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Data to be determined |
| Ciprofloxacin (Standard) | Staphylococcus aureus (ATCC 29213) | Gram-positive | Reference value |
| Ciprofloxacin (Standard) | Bacillus subtilis (ATCC 6633) | Gram-positive | Reference value |
| Ciprofloxacin (Standard) | Escherichia coli (ATCC 25922) | Gram-negative | Reference value |
| Ciprofloxacin (Standard) | Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Reference value |
Table 3: In Vitro Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
| This compound | Candida albicans (ATCC 90028) | Data to be determined |
| This compound | Aspergillus fumigatus (ATCC 204305) | Data to be determined |
| This compound | Trichophyton rubrum (ATCC 28188) | Data to be determined |
| Fluconazole (Standard) | Candida albicans (ATCC 90028) | Reference value |
| Amphotericin B (Standard) | Aspergillus fumigatus (ATCC 204305) | Reference value |
| Itraconazole (Standard) | Trichophyton rubrum (ATCC 28188) | Reference value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are outlines of standard protocols for the key comparative assays.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are obtained from a reputable cell bank like ATCC. Cells are cultured in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, a standard drug (e.g., Doxorubicin), and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strains and Media: Use standard reference strains from ATCC (e.g., S. aureus, E. coli). Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Assay Procedure (following CLSI guidelines): [3][4][5]
-
Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.
-
Perform serial twofold dilutions of this compound and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing MHB.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
Fungal Strains and Media: Utilize reference fungal strains from ATCC (e.g., C. albicans, A. fumigatus). Use RPMI-1640 medium buffered with MOPS.
-
Assay Procedure (following CLSI guidelines): [6][7][8]
-
Prepare a fungal inoculum suspension and adjust the concentration as per CLSI standards.
-
Perform serial twofold dilutions of this compound and standard antifungal drugs (e.g., Fluconazole, Amphotericin B) in a 96-well microtiter plate containing RPMI-1640.
-
Inoculate each well with the standardized fungal suspension.
-
Include positive (fungi, no compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or longer for filamentous fungi.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Visualizing Experimental and Logical Frameworks
To clearly illustrate the experimental workflow and the logical progression of the benchmarking process, the following diagrams are provided.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. njccwei.com [njccwei.com]
- 8. New Antifungal Document Editions | News | CLSI [clsi.org]
Safety Operating Guide
Personal protective equipment for handling 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-[3,5-Bis(trifluoromethyl)phenyl]-3-thiosemicarbazide. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with thiosemicarbazide derivatives include acute toxicity if swallowed and irritation to the skin and eyes.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] | To prevent eye contact with dust or splashes. |
| Skin Protection | Nitrile gloves (inspect before use) and a lab coat.[3][4] | To prevent skin contact. Contaminated clothing should be removed immediately.[5][6] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[3][5][7][8] | To avoid inhalation of the compound, which may cause respiratory tract irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for minimizing exposure risk.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[2][6][8]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[2][6][8][9]
Storage:
Emergency Procedures
In case of accidental exposure, follow these immediate steps:
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][5][6] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[2][5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[2][5][8][9] |
Disposal Plan
This compound must be treated as hazardous waste.
Waste Management:
-
Collect waste in a dedicated, properly labeled, and sealed container.[4]
-
The container must be labeled as "Hazardous Waste" and include the full chemical name.[4]
-
Dispose of the contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[1][8][9][10]
-
Do not dispose of down the drain or in regular trash.[4]
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 1.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.[4][6]
-
All materials used for cleanup must also be disposed of as hazardous waste.[4]
Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. THIOSEMICARBAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.ie [fishersci.ie]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 4-Phenyl-3-thiosemicarbazide | 5351-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
